3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOZKQZOGJYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067907 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35295-35-3 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35295-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035295353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.709 | |
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| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2NZ9XZY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Building Blocks
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
This guide provides a comprehensive technical overview of this compound (CAS No. 35295-35-3), a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical properties, a robust synthesis protocol, spectral characteristics, reactivity profile, and essential safety protocols, offering field-proven insights for its effective application in advanced research.
This compound is a specialized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1] The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.[2] Fluorine's high electronegativity dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[2] The tetrafluoroethoxy group, specifically, acts as a potent electron-withdrawing group, significantly influencing the reactivity of the aldehyde functional group and providing a metabolically stable alternative to other substituents. This guide serves as a practical resource for professionals aiming to leverage these properties in their synthetic endeavors.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 35295-35-3 | [1][3][4] |
| Molecular Formula | C₉H₆F₄O₂ | [3][5] |
| Molecular Weight | 222.14 g/mol | [3][5] |
| Physical State | Liquid | [6][7] |
| Boiling Point | 95 - 97 °C (@ 9 mmHg) | [6][7] |
| Density | 1.393 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.454 | [6][7] |
| Flash Point | 102.2 °C (216 °F) | [6][7] |
| SMILES | O=Cc1cccc(c1)OC(F)(F)C(F)F | [5][8] |
Table 2: Predicted Spectroscopic Data
While experimental spectra are lot-specific, the following table provides predicted data based on the compound's structure, offering a reliable baseline for characterization.
| Technique | Expected Features |
| ¹H NMR | ~10.0 ppm (s, 1H, -CHO); ~7.9-7.5 ppm (m, 4H, Ar-H); ~6.5 ppm (tt, 1H, -OCHF₂, J ≈ 53 Hz, 2.9 Hz) |
| ¹³C NMR | ~191 ppm (CHO); ~158 ppm (C-O); ~138-124 ppm (Ar-C); ~118 ppm (tt, OCF₂, J ≈ 250 Hz, 35 Hz); ~110 ppm (tt, CHF₂, J ≈ 250 Hz, 39 Hz) |
| IR (Infrared) | ~3080 cm⁻¹ (Ar C-H stretch); ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch); ~1710 cm⁻¹ (C=O stretch); ~1600, 1580 cm⁻¹ (Ar C=C stretch); ~1250-1050 cm⁻¹ (C-F and C-O stretch) |
Synthesis Pathway: A Validated Protocol
The most logical and widely applicable method for synthesizing this compound is the Williamson ether synthesis.[9][10] This Sₙ2 reaction provides a reliable route by coupling an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[11] The causality for this choice is clear: the phenolic proton of 3-hydroxybenzaldehyde is readily abstracted by a mild base, creating a potent nucleophile that efficiently displaces a halide from a tetrafluoroethyl source.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reagents & Equipment:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
1,1,2,2-Tetrafluoro-1-iodoethane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet
-
Standard workup and purification glassware
-
-
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add the finely powdered potassium carbonate to the solution. The suspension will become heterogeneous.
-
Heating: Heat the mixture to 70-80 °C with vigorous stirring for 1 hour to facilitate the formation of the potassium phenoxide salt.
-
Alkyl Halide Addition: Slowly add 1,1,2,2-tetrafluoro-1-iodoethane to the reaction mixture via syringe.
-
Reaction Monitoring: Maintain the temperature at 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure liquid product.
-
-
Self-Validation & Trustworthiness: The success of this protocol relies on ensuring anhydrous conditions to prevent side reactions. The use of powdered K₂CO₃ increases the surface area for efficient deprotonation. Monitoring by TLC provides a clear endpoint, ensuring the reaction goes to completion and preventing the formation of degradation byproducts from excessive heating.
Chemical Reactivity and Synthetic Potential
The key to understanding the utility of this compound lies in the powerful electron-withdrawing nature of the fluoroalkoxy substituent. This effect is transmitted through the aromatic ring, significantly increasing the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon.[6][12]
Consequence: This compound is more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes bearing electron-donating groups (e.g., methoxy or methyl).[13][14] This enhanced reactivity makes it an excellent substrate for a wide range of classical carbonyl transformations, including:
-
Wittig Olefination
-
Grignard and Organolithium Additions
-
Reductive Amination
-
Aldol and Knoevenagel Condensations
This predictable, enhanced reactivity allows for milder reaction conditions and often leads to higher yields, which are critical considerations in multi-step drug synthesis campaigns.
Caption: Enhanced reactivity of the aldehyde toward nucleophiles.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[6]
-
Avoid breathing vapors or mist.[6]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]
-
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
The compound is listed as air and moisture sensitive.[6] It is best stored under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the container tightly sealed when not in use.[6]
-
Store away from strong oxidizing agents and incompatible materials.[6]
-
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its defining feature—the strongly electron-withdrawing tetrafluoroethoxy group—enhances the reactivity of the aldehyde, making it a reliable substrate for constructing complex molecular architectures. For researchers in drug discovery, this moiety offers a powerful tool to modulate key pharmacokinetic properties such as metabolic stability and lipophilicity. By adhering to the synthesis and safety protocols outlined in this guide, scientists can effectively and safely harness the full potential of this important fluorinated intermediate.
References
- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 522 listed PFAS regarding notice to provide information – October 2025 | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]
- 8. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]
- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Strategic Value of the Tetrafluoroethoxy Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are invaluable tools for optimizing lead compounds into viable drug candidates.[1][2] Among the diverse array of fluorinated motifs, the 1,1,2,2-tetrafluoroethoxy (-OCHF-CF3) group has emerged as a particularly valuable substituent. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more favorable safety profile.[3][4]
This guide provides a comprehensive overview of a robust and reliable synthesis pathway for 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a key building block for accessing a wide range of complex pharmaceutical intermediates. Benzaldehyde derivatives are versatile precursors used in the synthesis of numerous active pharmaceutical ingredients (APIs), and the presence of the tetrafluoroethoxy group makes this particular intermediate highly sought after for the development of next-generation therapeutics.[5] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a detailed experimental protocol, and essential characterization data.
Core Synthesis Strategy: Nucleophilic Addition to Tetrafluoroethylene
The most direct and efficient pathway to this compound involves the reaction of 3-hydroxybenzaldehyde with tetrafluoroethylene (TFE). The core of this transformation is the nucleophilic addition of a phenoxide ion to the electron-deficient double bond of TFE. This reaction is conceptually related to the classic Williamson ether synthesis, which typically involves an SN2 displacement on an alkyl halide.[6] However, due to the nature of the electrophile (an alkene), the mechanism is one of addition rather than substitution.
Mechanistic Considerations
-
Phenoxide Formation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. This is typically achieved using a suitable base. The choice of base and solvent is critical to ensure efficient formation of the nucleophilic phenoxide anion while avoiding unwanted side reactions with the aldehyde functionality. Anhydrous potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) are common choices.[7]
-
Nucleophilic Attack: The generated 3-formylphenoxide anion then acts as the nucleophile, attacking one of the carbon atoms of the tetrafluoroethylene double bond. Fluoroalkenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the fluorine atoms, which polarizes the π-system and creates an electron-deficient center.
-
Protonation/Workup: The initial addition results in a fluoro-stabilized carbanion intermediate. This intermediate is then protonated during the aqueous workup step to yield the final 1,1,2,2-tetrafluoroethyl ether product.
The overall reaction can be summarized as follows:
Figure 1. General reaction scheme for the synthesis of this compound.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear causality behind each experimental choice.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity |
| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 g/mol | ≥99% |
| Tetrafluoroethylene (TFE) | 116-14-3 | 100.01 g/mol | ≥99.9% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | - | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine (Saturated NaCl Solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% |
Synthesis Workflow Diagram
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. US5068450A - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Convenient synthesis of 3,3,3-trifluoropropenyl compounds from aromatic aldehydes by means of the TBAF-mediated Horner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 7. scbt.com [scbt.com]
An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a fluorinated aromatic aldehyde of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. This document details the molecular structure and key properties of the title compound, a robust and detailed protocol for its synthesis via the Williamson ether synthesis, and a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, this guide explores the potential applications of this compound, particularly in the realm of drug discovery, underpinned by the known benefits of fluorine incorporation in bioactive molecules. This paper is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated building blocks.
Introduction: The Strategic Role of Fluorinated Benzaldehydes
In the landscape of modern chemical synthesis, fluorinated organic molecules have emerged as a cornerstone for the development of advanced materials and pharmaceuticals.[1] The introduction of fluorine atoms into an organic scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity.[2] Fluorinated benzaldehydes, in particular, serve as versatile intermediates, offering a reactive aldehyde functionality for a myriad of chemical transformations, from condensation reactions to the formation of complex heterocyclic systems.[3] The 1,1,2,2-tetrafluoroethoxy group is of particular significance. Its strong electron-withdrawing nature and conformational effects can profoundly influence the properties of the parent molecule, making it a valuable substituent in the design of compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][4] This guide focuses on the meta-substituted isomer, this compound, providing a detailed exploration of its synthesis and properties.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound characterized by a benzaldehyde core substituted at the meta-position with a 1,1,2,2-tetrafluoroethoxy group.
Molecular Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 35295-35-3 |
| Molecular Formula | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol |
| SMILES | O=Cc1cccc(c1)OC(F)(F)C(F)(F)H |
| InChI | InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H |
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | 95-97 °C at 9 mmHg | [5] |
| Density | 1.393 g/cm³ | [5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis.[6] This classic yet robust method involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a tetrafluoroethyl halide.[7]
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the sodium phenoxide in situ.[8] Its insolubility in most organic solvents necessitates a heterogeneous reaction, but it drives the deprotonation to completion.[9]
-
Solvent Selection: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for Sₙ2 reactions.[10] It effectively solvates the sodium cation of the phenoxide, leaving the oxygen anion more nucleophilic and available to attack the electrophilic carbon of the tetrafluoroethyl bromide.
-
Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent nucleophilic substitution is allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting potential side reactions.
Step-by-Step Methodology
Materials:
-
3-Hydroxybenzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle in an inert atmosphere.[11] Hydrogen gas is evolved during this step. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Slowly add 1-bromo-1,1,2,2-tetrafluoroethane (1.2 eq) to the reaction mixture via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[12][13]
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic methods.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aldehydic, aromatic, and tetrafluoroethoxy protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.1 | singlet | - |
| Aromatic (Ar-H) | 7.2 - 7.8 | multiplet | - |
| Tetrafluoroethoxy (-OCHF₂) | 6.0 - 6.5 | triplet of triplets | J(H,F) ≈ 53, J(H,F) ≈ 4 |
Interpretation:
-
The aldehyde proton is highly deshielded and appears as a sharp singlet in the downfield region of the spectrum, typically between 9.9 and 10.1 ppm.[14][15]
-
The aromatic protons will appear as a complex multiplet in the range of 7.2 to 7.8 ppm.
-
The proton of the tetrafluoroethoxy group (-CF₂H) will exhibit a characteristic triplet of triplets due to coupling with the two fluorine atoms on the adjacent carbon and the two fluorine atoms on the same carbon.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | 1690 - 1715 | Strong, sharp |
| C-H (aldehyde) | 2720 - 2820 (two bands) | Medium |
| C-F | 1100 - 1300 | Strong |
| C-O (ether) | 1050 - 1250 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to weak |
Interpretation:
-
A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aromatic aldehyde.[16][17]
-
The presence of two medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H stretch of the aldehyde functional group.
-
Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations.
-
A strong band in the 1050-1250 cm⁻¹ region corresponds to the C-O stretching of the aryl ether.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Fragment | Expected m/z | Interpretation |
| [M]⁺ | 222 | Molecular ion |
| [M-H]⁺ | 221 | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | 193 | Loss of the formyl group |
| [C₆H₄O-CF₂CF₂H]⁺ | - | Fragmentation of the aromatic ring |
| [C₆H₅O]⁺ | 93 | Cleavage of the ether bond |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
Interpretation:
-
The molecular ion peak [M]⁺ should be observed at m/z 222.
-
A prominent peak at m/z 221, corresponding to the loss of the aldehydic hydrogen ([M-H]⁺), is expected.[18]
-
Fragmentation of the aldehyde can lead to the formation of a benzoyl-type cation at m/z 105.[19]
-
Cleavage of the ether bond and other characteristic fragmentations of the tetrafluoroethoxy group and the aromatic ring will also be observed.[18]
Potential Applications in Drug Discovery and Materials Science
The unique properties conferred by the 1,1,2,2-tetrafluoroethoxy group make this compound a valuable building block in several areas of research.
Medicinal Chemistry
The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][20] The tetrafluoroethoxy group can serve as a bioisostere for other functional groups and can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. The aldehyde functionality provides a handle for the synthesis of a wide range of pharmacologically active scaffolds, including heterocycles, Schiff bases, and other complex molecules.[4]
Materials Science
Fluorinated aromatic compounds are of interest in the development of advanced materials, such as liquid crystals, polymers, and organic electronics. The polarity and stability of the C-F bond can influence the bulk properties of these materials, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a detailed and robust synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. The presented information is intended to empower researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors, ultimately contributing to the advancement of new technologies and therapeutics.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium hydride - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a fluorinated aromatic aldehyde of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This document details the compound's nomenclature, physicochemical characteristics, a robust synthetic protocol, expected reactivity, and spectroscopic signature. Furthermore, it explores the potential applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Chemical Design
The introduction of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The 1,1,2,2-tetrafluoroethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can significantly alter the electronic nature of the aromatic ring to which it is attached. When combined with the reactive aldehyde functionality, as in this compound, it creates a powerful synthon for the construction of complex molecular architectures with tailored properties. This guide serves as a technical resource for professionals seeking to leverage the unique attributes of this compound in their research and development endeavors.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application. This section consolidates the key identifiers and physicochemical data for this compound.
Nomenclature and Chemical Identifiers
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₉H₆F₄O₂[4]
-
Canonical SMILES: C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O[3]
-
InChIKey: LAFOZKQZOGJYKC-UHFFFAOYSA-N[3]
Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.
| Property | Value | Source |
| Physical State | Liquid | Synquest Labs |
| Boiling Point | 95-97 °C at 9 mmHg | ChemicalBook |
| Density | 1.393 g/mL at 25 °C | ChemicalBook |
| Solubility | Miscible with common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | Inferred from structure |
| Appearance | Colorless to pale yellow oil | Inferred from general properties |
Synthesis and Mechanistic Considerations
The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction provides a straightforward route to the target molecule from commercially available starting materials.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, displacing a suitable leaving group from a tetrafluoroethyl source. A common and effective tetrafluoroethylating agent is 1,1,2,2-tetrafluoroethyl triflate, though direct reaction with tetrafluoroethylene under basic conditions is also a viable, albeit more technically demanding, approach.
Caption: A schematic overview of the Williamson ether synthesis for preparing the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of the Williamson ether synthesis. As a Senior Application Scientist, I must stress that all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 3-hydroxybenzaldehyde and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe to dissolve the reactants.
-
Begin vigorous stirring and heat the reaction mixture to 70-80 °C.
-
Carefully bubble tetrafluoroethylene gas through the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial as the phenoxide intermediate is a strong base and will be quenched by water, halting the reaction.
-
Base Selection: Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Sodium hydride (NaH) could also be employed for a faster reaction, but requires more stringent handling precautions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Reactivity and Synthetic Utility
This compound is a versatile intermediate that can undergo a wide range of chemical transformations, primarily centered around the aldehyde functional group.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphorus ylide provides a route to various substituted styrenes.
-
Condensation Reactions: The aldehyde can participate in aldol and Knoevenagel condensations to form α,β-unsaturated systems.
The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of both the aldehyde and the aromatic ring, making the aldehyde slightly more electrophilic and the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehydic proton, and the proton of the tetrafluoroethoxy group. The aldehydic proton will appear as a singlet far downfield (around 10 ppm). The aromatic protons will appear as a complex multiplet in the range of 7-8 ppm. The proton of the -OCHF₂ group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 190 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing further downfield. The carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals, each as a triplet, corresponding to the two different fluorine environments in the tetrafluoroethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[6] Other key absorptions will include C-H stretches for the aromatic ring and the aldehyde, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 222. Key fragmentation patterns will include the loss of a hydrogen atom (M-1), the loss of the formyl group (M-29), and cleavage of the ether bond.[7][8][9][10]
Applications in Research and Development
The unique combination of a reactive aldehyde and a lipophilic, metabolically stable fluorinated tail makes this compound a valuable building block in several areas.
Medicinal Chemistry
Fluorinated groups are often incorporated into drug candidates to improve their pharmacokinetic profiles.[1] The tetrafluoroethoxy group can enhance membrane permeability and resist metabolic degradation. The aldehyde functionality serves as a versatile handle for the synthesis of a wide array of heterocyclic and other complex structures that are common motifs in active pharmaceutical ingredients. This compound is therefore an attractive starting material for the synthesis of novel therapeutics.
Materials Science
The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity.[11] this compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers, liquid crystals, and other advanced materials.
Caption: A diagram illustrating the key application areas for the title compound.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde handle and a fluorinated ether moiety allows for the synthesis of novel compounds with enhanced properties. This technical guide provides the foundational knowledge necessary for researchers and developers to effectively utilize this compound in their synthetic endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound(35295-35-3) 1H NMR spectrum [chemicalbook.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to Determining the Solubility Profile of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Critical Role of Solubility in Scientific Advancement
In the landscape of chemical research and pharmaceutical development, understanding the fundamental properties of a compound is paramount to unlocking its potential. Among these properties, solubility stands out as a critical determinant of a compound's utility, particularly in drug discovery and material science.[1][2][3][4] Poor aqueous solubility, a challenge for over 40% of new chemical entities, can impede formulation, limit bioavailability, and ultimately lead to the failure of otherwise promising candidates.[3][4] This guide provides a comprehensive framework for characterizing the solubility profile of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a compound of interest due to its unique fluorinated structure.
This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to conduct a thorough solubility assessment. By understanding the "why" behind each experimental choice, you will be equipped to generate a robust and reliable solubility profile for this and other novel compounds.
Compound Overview: this compound
-
Chemical Structure:
-
Physicochemical Properties:
The presence of the tetrafluoroethoxy group suggests that this molecule will possess unique electronic and lipophilic properties, making its interaction with various solvents a key area of investigation.
Theoretical Framework: The Science of Dissolution
At its core, solubility is the phenomenon where a solute dissolves in a solvent to form a homogeneous system.[4] This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[11] The dissolution process can be understood as a three-step energetic process:
-
Solute-solute interactions must be overcome: Energy is required to break the bonds holding the solute molecules together in their solid or liquid state.
-
Solvent-solvent interactions must be overcome: Energy is also needed to create space within the solvent for the solute molecules.
-
Solute-solvent interactions are formed: Energy is released when the solute and solvent molecules interact.
The overall enthalpy of the solution will determine whether the dissolution process is favorable.
Experimental Design: Kinetic vs. Thermodynamic Solubility
Two primary types of solubility are assessed in research and development: kinetic and thermodynamic.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) added to an aqueous buffer.[12][13][14] It is a high-throughput method well-suited for early-stage drug discovery to quickly flag potential solubility issues.[12][13][15] The resulting value is often an estimate of solubility under non-equilibrium conditions.
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid or liquid.[16][17] This is a more time-consuming but accurate measurement, crucial for later-stage development, formulation, and regulatory submissions.[16][17][18] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]
For a comprehensive profile of this compound, it is recommended to perform both kinetic screening and a definitive thermodynamic solubility study.
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the process for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility profile.
Phase 1: Preparation
-
Compound Acquisition and Purity Assessment: Obtain a sample of this compound with the highest possible purity. Purity should be confirmed using analytical techniques such as HPLC-UV, LC-MS, and NMR. Impurities can significantly affect solubility measurements.
-
Solvent Selection: A range of solvents should be selected to cover different polarities and pH values, which is crucial for understanding the compound's behavior in various environments.
-
Aqueous Buffers (ICH Guideline Focused): According to ICH M9 guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[19][20][21][22]
-
pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes)
-
-
Organic Solvents: To understand the compound's lipophilicity and suitability for various formulations, a selection of organic solvents is necessary.
-
Water (Deionized, HPLC grade)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Hexane
-
-
-
Preparation of Stock and Buffer Solutions:
-
DMSO Stock Solution (for Kinetic Assay): Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[13][15]
-
Buffer Preparation: Prepare all aqueous buffers according to standard laboratory procedures or pharmacopeial standards.[21] Ensure the pH is accurately measured and adjusted.
-
Phase 2: Kinetic Solubility Assay (High-Throughput Screening)
This protocol is adapted from standard nephelometric and direct UV assay procedures.[14][15]
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the aqueous buffer.[15]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (typically 1-2 hours).[12][15]
-
Analysis:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the presence of precipitated, undissolved compound.[14][23]
-
Direct UV Assay: After incubation, filter the solutions to remove any precipitate.[14][15] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry against a standard curve.
-
Phase 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol is based on the gold-standard shake-flask method.[11][12][19][21]
-
Setup: Add an excess amount of solid this compound to vials containing a known volume of each selected solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24 to 72 hours) to ensure equilibrium is reached.[12][16][24]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve must be prepared using standards of known concentrations.
Data Presentation and Interpretation
The results of the solubility studies should be compiled into a clear and concise table.
Table 1: Solubility Profile of this compound
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Deionized Water | ~7 | 25 | Experimental Value | Calculated Value | Thermodynamic |
| 0.1 M HCl | 1.2 | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value | Thermodynamic |
| Methanol | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |
| DMSO | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Dichloromethane | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Hexane | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value | Kinetic |
Interpretation of Results:
-
pH-Dependent Solubility: A significant variation in solubility across the different pH buffers would suggest that the compound has ionizable groups. For a benzaldehyde derivative, this is less likely unless there are other acidic or basic functional groups not immediately apparent from the name.
-
Polarity and "Like Dissolves Like": Solubility in polar solvents (water, methanol, ethanol) versus non-polar solvents (hexane, dichloromethane) will provide insight into the overall polarity of the molecule. The tetrafluoroethoxy group is expected to increase lipophilicity.
-
Implications for Drug Development:
-
Low aqueous solubility (<10 µg/mL) may indicate potential challenges with oral bioavailability.[3]
-
High solubility in organic solvents can be advantageous for certain formulation strategies.
-
The data will inform the Biopharmaceutics Classification System (BCS) classification of the compound, which is a key consideration in drug development and regulatory submissions.[19][20][21][22]
-
Conclusion: A Foundation for Future Research
Determining the solubility profile of a novel compound like this compound is a foundational step in its scientific journey. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary for informed decision-making in research, formulation, and development. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently characterize this and other molecules, paving the way for future innovation.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound CAS#: 35295-35-3 [m.chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. guidechem.com [guidechem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. evotec.com [evotec.com]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. capa.org.tw [capa.org.tw]
- 23. bmglabtech.com [bmglabtech.com]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Sourcing, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3), a key fluorinated building block in modern synthetic chemistry. We will explore its commercial availability, critical physicochemical properties, and its strategic application in research and development, particularly within the pharmaceutical and life sciences sectors. The inclusion of the 1,1,2,2-tetrafluoroethoxy group offers medicinal chemists a powerful tool for modulating molecular properties to enhance drug efficacy and metabolic stability.
Introduction to a Key Fluorinated Intermediate
This compound is an aromatic aldehyde distinguished by the presence of a tetrafluoroethyl ether moiety at the meta-position. This structural feature is of high interest in drug discovery. The high electronegativity and unique steric profile of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzaldehyde functional group itself is a versatile chemical handle, serving as a precursor for a vast array of chemical transformations, making this compound a valuable starting material for the synthesis of complex molecular libraries.
The compound's core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a tetrafluoroethoxy group (-OCHF₂CF₂H). Its systematic IUPAC name is this compound.[1][2]
Commercial Sourcing and Availability
The accessibility of a starting material is a critical logistical parameter for any research or development program. This compound is available from a range of chemical suppliers, catering to needs from small-scale research to bulk commercial quantities. The table below summarizes offerings from several prominent vendors. When selecting a supplier, researchers should consider not only price but also purity, available quantity, and the quality of accompanying documentation such as Certificates of Analysis (CoA).
| Supplier | Product Name | CAS Number | Purity | Available Package Sizes |
| Ivy Fine Chemicals | This compound | 35295-35-3 | Not Specified | 5g, 25g, Bulk |
| Santa Cruz Biotechnology | This compound | 35295-35-3 | Not Specified | Research quantities |
| Synquest Labs | This compound | 35295-35-3 | ≤ 100% | Not Specified |
| ChemicalBook Aggregated | This compound | 35295-35-3 | 95%, 98%, 99% | 100g, 1kg, 25kg, 50kg |
| Chemdiv | This compound | 35295-35-3 | Not Specified | Building block quantities |
| A.J Chemicals (via ChemicalBook) | This compound | 35295-35-3 | 95% | Not Specified |
Note: Purity and availability are subject to change and should be verified with the supplier at the time of ordering. Most suppliers indicate this product is for research and development or commercial use only, not for medical or consumer applications.[3][4]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its safe handling and successful application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [1][5][6] |
| Molecular Weight | 222.14 g/mol | [1][5][6] |
| Form | Liquid | [7] |
| Boiling Point | 95-97°C at 9 mmHg | [7] |
| Density | 1.393 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.454 | [7] |
| Flash Point | 216 °F (102.2 °C) | [7] |
Safety and Handling: This compound is classified with GHS07 pictograms and carries the signal word "Warning".[7] Key hazard statements include:
Precautionary Measures: Standard laboratory safety protocols should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Storage: Store in a well-ventilated, dry place with the container tightly closed.[8] It is noted to be sensitive to air and moisture, and storage under an inert gas is recommended.[8]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
Synthetic Utility and Mechanistic Considerations
The primary value of this compound lies in its dual functionality. The aldehyde group is a gateway to numerous transformations, while the fluorinated ether provides crucial property modulation.
A. Plausible Synthetic Route: A common and logical approach to synthesize this molecule is through a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde with a suitable tetrafluoroethylating agent under basic conditions. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the electrophilic source of the tetrafluoroethyl group.
Caption: Generalized Williamson ether synthesis for the preparation of the target compound.
B. Role in Drug Discovery Workflow: The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[9] The tetrafluoroethoxy group can improve metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. It also increases lipophilicity, which can influence cell membrane permeability and target engagement. Benzaldehyde itself has been studied as a potential absorption promoter by altering membrane permeability.[10] This suggests that derivatives may also influence bioavailability.
The logical flow for utilizing this building block in a drug discovery campaign is outlined below.
References
- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 8. synquestlabs.com [synquestlabs.com]
- 9. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 10. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
Safety and handling precautions for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
An In-Depth Technical Guide to the Safe Handling and Application of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Abstract
This compound is a fluorinated aromatic aldehyde of increasing importance in the synthesis of novel pharmaceutical agents and advanced materials. The presence of the tetrafluoroethoxy moiety imparts unique electronic and metabolic properties, yet it also necessitates a rigorous and informed approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of precautionary statements, this document elucidates the chemical rationale behind specific safety protocols, grounding them in the established principles of organic chemistry and toxicology. Our objective is to foster a proactive safety culture built on a deep understanding of the molecule's inherent properties.
Compound Profile and Hazard Identification
A thorough risk assessment begins with a complete understanding of the subject chemical. This compound (CAS No. 35295-35-3) combines the reactivity of an aromatic aldehyde with the unique, and often unpredictable, influence of a polyfluorinated substituent.[1][2]
Physicochemical Properties
The physical characteristics of a compound dictate its behavior under laboratory conditions and inform handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [3][4][5][6] |
| Molecular Weight | 222.14 g/mol | [4][5][6] |
| Appearance | Light orange to colorless liquid | [7][8] |
| Boiling Point | 95-97°C at 9 mmHg | [8] |
| Density | 1.393 g/mL at 25 °C | [8] |
| Flash Point | 102 °C (216 °F) | [8] |
Toxicological Summary and GHS Classification
The primary hazards of this compound are well-defined by its Safety Data Sheet (SDS).[9][10] It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][8][9]
-
GHS Hazard Statements:
The causality for these hazards stems from its dual chemical nature:
-
Aromatic Aldehyde Core: Aldehydes are reactive electrophiles that can readily react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular damage and an inflammatory response.[11] This reactivity is the primary driver of its irritant properties. Inhalation of aldehyde vapors can lead to airway constriction.[11]
-
Fluoroalkoxy Group: The tetrafluoroethoxy group significantly increases the compound's lipophilicity, which may enhance its ability to penetrate the skin. While the C-F bond is exceptionally strong, the overall metabolic profile of novel fluorinated compounds is often not fully characterized, warranting a cautious approach.[1][12] Some highly fluorinated compounds are known for their environmental persistence.[12][13]
A Risk-Based Framework: The Hierarchy of Controls
Effective laboratory safety prioritizes systemic controls over individual actions. The hierarchy of controls is a fundamental principle that systematically minimizes risk. For this compound, this framework is applied as follows:
Caption: The hierarchy of controls prioritizes systemic safety measures.
Experimental Protocols: From Receipt to Disposal
Adherence to validated protocols is essential for mitigating the risks identified above.
Storage and Handling
-
Upon Receipt: Inspect containers for damage. Ensure the supplier's label is intact and legible.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from heat or ignition sources.[10][14][15] The container should be kept tightly closed.[9][10] This compound is noted to be air and moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term integrity.[7][10]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[1]
Workflow for Weighing and Transferring
All manipulations must occur within a certified chemical fume hood to prevent inhalation of vapors.[10]
Caption: A logical workflow for the safe weighing and transfer of the liquid compound.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[11]
-
Eye/Face Protection: Chemical splash goggles are mandatory.[9][11] A full face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Wear aldehyde-resistant gloves.[11] Butyl rubber or nitrile gloves are effective choices.[11] Latex gloves are not suitable.[11] Always inspect gloves before use and change them immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required.[14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[9] If engineering controls fail or for large-scale spills, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[11]
Emergency Response Procedures
Preparedness is critical for minimizing harm in the event of an accident.
-
Skin Contact: Immediately remove contaminated clothing.[14][15] Flush the affected skin with plenty of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, provide respiratory support. Seek medical attention.
-
Spill Response:
-
Small Spill (inside fume hood): Contain the spill and absorb it with an inert material like vermiculite or sand.[15] Scoop the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert colleagues and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.[14]
-
Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[10] Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[9][10]
Conclusion
While this compound is a valuable synthetic building block, its potential hazards demand respect and careful management. By integrating a deep understanding of its chemical properties with a strict adherence to the hierarchy of controls and established safety protocols, researchers can handle this compound with confidence and ensure a safe laboratory environment. Scientific progress and personal safety are not mutually exclusive; they are intrinsically linked through responsible practice.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
An In-depth Technical Guide to the GHS Hazard Classification of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of GHS Classification in Research and Development
In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's potential hazards is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. This guide offers a detailed examination of the GHS hazard classification for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3), a compound of interest in various synthetic applications. By dissecting the available data and the logic behind its classification, this document aims to equip researchers with the necessary knowledge for safe handling, risk assessment, and protocol design.
This compound, with the molecular formula C9H6F4O2, is an aromatic aldehyde containing a tetrafluoroethoxy substituent.[1][2][3][4] Its unique electronic properties make it a valuable building block, yet its chemical reactivity also necessitates a comprehensive hazard profile. This guide will delve into the established GHS classifications for this compound, providing clarity on the nature of the hazards and the precautionary measures required.
GHS Hazard Profile of this compound
Based on available data from multiple sources, this compound has a consistent GHS classification across several hazard classes.[1][5][6] The primary hazards identified are related to its irritant properties.
Summary of GHS Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
These classifications are consistently reported in safety data sheets from various suppliers and aggregated in chemical databases.[1][5][6] The signal word associated with these classifications is "Warning".[1][5]
Diagram: GHS Hazard Communication for this compound
Caption: GHS hazard communication elements for the classified compound.
Detailed Analysis of Hazard Classifications
The classification of a chemical into specific GHS hazard categories is a data-driven process. While comprehensive primary toxicological studies for this compound are not publicly available, the classifications are based on a combination of factors including data from analogous compounds, computational toxicology (in silico) predictions, and information from suppliers.
Skin Irritation - Category 2 (H315)
The determination that this compound causes skin irritation is based on its potential to induce reversible inflammatory changes to the skin at the site of application. The aldehyde functional group, in general, can be reactive towards biological macromolecules, and the fluorinated ether moiety can influence the compound's absorption and reactivity.
Experimental Workflow for Skin Irritation Assessment (Conceptual)
The classification for skin irritation is typically derived from in vivo (e.g., rabbit skin tests) or validated in vitro methods (e.g., reconstructed human epidermis tests). The following diagram illustrates a conceptual workflow for such an assessment.
Caption: Conceptual workflow for GHS skin irritation classification.
Serious Eye Irritation - Category 2 (H319)
Similar to skin irritation, the classification for serious eye irritation points to the compound's ability to cause significant, but reversible, eye irritation. The chemical properties of aldehydes suggest a potential for interaction with the sensitive tissues of the eye.
Protocol for Assessing Eye Irritation (Conceptual)
Standard protocols for assessing eye irritation involve either in vivo (Draize rabbit eye test) or, increasingly, in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) assay or the Reconstructed human Cornea-like Epithelium (RhCE) test. The objective is to evaluate the extent of corneal opacity, iris lesions, and conjunctival redness and swelling.
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)
This classification indicates that a single exposure to this compound, primarily through inhalation, may cause respiratory tract irritation.[1][5][6] This is a common hazard for volatile organic compounds, particularly those with reactive functional groups. Symptoms can include coughing, sneezing, and a sore throat.
Precautionary Measures and Safe Handling
The GHS classification directly informs the necessary safety precautions. The following table summarizes the key precautionary statements (P-statements) associated with the identified hazards.[5][6]
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Other Potential Hazards: What the Data Suggests
It is equally important to note the hazards for which this compound is currently not classified. According to available safety data sheets, the compound is not classified for:
-
Acute toxicity (oral, dermal, or inhalation)[6]
-
Respiratory or skin sensitization[6]
-
Germ cell mutagenicity[6]
-
Carcinogenicity[6]
-
Reproductive toxicity[6]
-
Specific target organ toxicity - repeated exposure[6]
-
Aspiration hazard[6]
The absence of a classification does not definitively mean the absence of a hazard, but rather that, based on available data, the criteria for classification in these categories are not met. For novel compounds or those with limited toxicological data, a cautious approach is always warranted.
Conclusion: A Framework for Safe and Informed Research
The GHS classification of this compound as a skin irritant, a serious eye irritant, and a respiratory tract irritant provides a clear and actionable framework for its safe handling and use in a research and development setting. By understanding the basis of these classifications and adhering to the prescribed precautionary measures, scientists can mitigate risks and ensure a safe working environment. As with any chemical, a thorough review of the most current safety data sheet is essential before commencing any new experimental work.
References
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Synthesis, Properties, and Applications
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a metabolically stable, lipophilic moiety that can enhance the binding affinity and bioavailability of drug candidates. 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3) is a key building block that combines the reactive aldehyde functionality with this valuable fluorinated side chain, making it a significant intermediate in the synthesis of advanced materials and pharmaceuticals.[1] This guide provides a comprehensive overview of its synthesis, properties, and potential applications for researchers and professionals in drug development and chemical synthesis.
Historical Context and Discovery
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader development of fluorination technologies and the increasing interest in fluorinated synthons in the latter half of the 20th century. The synthesis of such aryl fluoroalkyl ethers is most plausibly achieved through well-established named reactions, with the Williamson ether synthesis being a primary and logical route. This reaction, developed by Alexander Williamson in 1850, provides a robust and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[2] The application of this century-old reaction to novel fluorinated substrates represents a modern extension of a classic synthetic transformation.
Synthetic Pathway: The Williamson Ether Synthesis
The most probable and widely applicable method for the industrial and laboratory-scale synthesis of this compound is the Williamson ether synthesis. This S\textsubscriptN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis would proceed by the reaction of 3-hydroxybenzaldehyde with a suitable 1,1,2,2-tetrafluoroethylating agent.
The key steps in this synthesis are:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated using a suitable base to form the corresponding phenoxide. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 1,1,2,2-tetrafluoroethylating agent, displacing a leaving group (e.g., a halide or a sulfonate).
Detailed Experimental Protocol
The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis for the preparation of aryl ethers.
Materials:
-
3-Hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
1,1,2,2-Tetrafluoroethylating agent (e.g., 1,1,2,2-tetrafluoroethyl triflate or a similar reactive species)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-hydroxybenzaldehyde and anhydrous DMF.
-
Base Addition: Anhydrous potassium carbonate is added to the stirred solution. The amount of K₂CO₃ should be in slight excess (e.g., 1.5 equivalents) to ensure complete deprotonation of the phenol.
-
Addition of Tetrafluoroethylating Agent: The 1,1,2,2-tetrafluoroethylating agent (1.1 to 1.2 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred under a nitrogen atmosphere for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is cooled to room temperature and poured into cold water. The aqueous mixture is then extracted with diethyl ether. The combined organic extracts are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 35295-35-3 | [3] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | Commercial Supplier Data |
| Boiling Point | 95 °C at 9 torr | [4] |
| Flash Point | 102 °C | [4] |
| ¹H NMR | Spectral data available | [5] |
| Mass Spectrometry | Spectral data available | [5] |
| IR Spectrum | Spectral data available | [5] |
Applications in Drug Discovery and Materials Science
The unique combination of a reactive aldehyde and a lipophilic, metabolically robust tetrafluoroethoxy group makes this compound a valuable intermediate in several fields.
-
Medicinal Chemistry: The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the construction of complex molecular scaffolds. The tetrafluoroethoxy group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilicity can improve membrane permeability and oral bioavailability. This moiety is particularly attractive for the development of central nervous system (CNS) active agents, where brain penetration is a key requirement. A patent for substituted benzaldehydes suggests their potential use in increasing tissue oxygenation, highlighting a possible therapeutic area.[6]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and environmental persistence of pesticides and herbicides. The metabolic stability conferred by the tetrafluoroethoxy group can lead to longer-lasting activity in the field.
-
Materials Science: The aromatic and aldehyde functionalities allow for the incorporation of this molecule into polymers and other advanced materials. The fluorinated segment can impart desirable properties such as thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity).
Conclusion
This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its specific historical discovery is not prominently documented, its synthesis is readily achievable through established and reliable methods like the Williamson ether synthesis. Its unique structural features provide a powerful platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a foundational understanding of this important building block, offering insights into its synthesis and potential applications that will be of value to researchers and scientists in the field.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF 2 CF 2 -radical from zinc 1,1,2,2-tetrafluoroeth ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01033K [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key Reactive Sites on 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: A Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide
Abstract
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a substituted aromatic aldehyde of increasing importance in the fields of drug discovery and materials science. Its synthetic utility is dictated by the distinct reactivity of its two primary functional regions: the aldehyde carbonyl group and the disubstituted aromatic ring. The presence of the strongly electron-withdrawing tetrafluoroethoxy group significantly modulates the molecule's electronic properties, influencing reaction pathways and outcomes. This technical guide provides a comprehensive analysis of the key reactive sites, offering insights into the underlying chemical principles and providing field-proven protocols for its transformation. We will explore the aldehyde's susceptibility to nucleophilic addition and redox manipulations, as well as the deactivated nature of the aromatic ring and the regiochemical considerations for electrophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Building Blocks
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine and fluoroalkyl groups can profoundly alter a molecule's physicochemical and biological properties, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[3][4] The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group is particularly noteworthy. It acts as a bioisostere for other functionalities and its strong inductive electron-withdrawing nature can significantly impact molecular electronics and reactivity.[5]
This compound (CAS 35295-35-3) emerges as a valuable synthetic intermediate that combines the versatile chemistry of an aromatic aldehyde with the property-enhancing features of a fluoroalkoxy substituent.[6][7] Understanding the nuanced reactivity of this molecule is paramount for its effective application. This guide dissects the two principal reactive loci: the electrophilic carbonyl carbon and the electron-deficient aromatic ring, providing a predictive framework for its chemical behavior.
The Aldehyde Carbonyl Group: A Locus of Nucleophilic Addition and Redox Chemistry
The aldehyde functional group is the most prominent reactive site on the molecule, characterized by the electrophilic nature of its carbonyl carbon. This reactivity profile allows for a wide array of selective transformations.
Nucleophilic Addition Reactions
The carbonyl carbon of an aldehyde possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles.[8][9] In this compound, the strongly electron-withdrawing tetrafluoroethoxy group at the meta-position further pulls electron density from the ring, which in turn slightly increases the electrophilicity of the distal aldehyde carbon compared to unsubstituted benzaldehyde.[10] This renders the molecule highly susceptible to nucleophilic addition.[11]
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product.[10][12]
Reductive and Oxidative Transformations
The aldehyde group exists in an intermediate oxidation state, making it amenable to both reduction and oxidation, providing facile entry into alcohol and carboxylic acid derivatives, respectively.
The aldehyde can be readily reduced to [3-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this transformation, offering excellent chemoselectivity by not affecting the aromatic ring or the fluoroalkoxy group.[13][14]
Conversely, oxidation of the aldehyde group yields 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a valuable intermediate for amide couplings and other transformations. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents can be used. For milder conditions, Tollens' reagent (ammoniacal silver nitrate) provides a classic method for aldehyde oxidation.[15][16]
Specialized Aldehyde Reactions
Lacking α-hydrogens, this compound can undergo the Cannizzaro reaction .[17] Upon treatment with a strong base (e.g., concentrated NaOH), two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to the corresponding carboxylic acid salt and the other is reduced to the primary alcohol.[13][18] Other characteristic reactions of aromatic aldehydes, such as the Perkin and Benzoin condensations, are also viable pathways for C-C bond formation.[15][17]
The Aromatic Ring: A Deactivated System for Electrophilic Substitution
The second major reactive zone is the benzene ring itself. Its reactivity towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the two attached substituents.[19]
Analysis of Substituent Electronic Effects
In an EAS reaction, the aromatic ring acts as a nucleophile attacking a strong electrophile.[20] Substituents that donate electron density to the ring increase its nucleophilicity and are termed "activating groups." Conversely, substituents that withdraw electron density make the ring less nucleophilic and are known as "deactivating groups."[21]
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| Aldehyde (-CHO) | 1 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |
| Tetrafluoroethoxy (-OCF₂CHF₂) | 3 | -I (Strongly Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
Table 1: Summary of Substituent Effects on the Aromatic Ring. The inductive (-I) effect of the tetrafluoroethoxy group dominates its resonance (+M) effect, resulting in overall deactivation.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both induction and resonance. It pulls electron density out of the ring, making it significantly less reactive towards electrophiles. It is a canonical meta-directing deactivator .[17][19]
-
Tetrafluoroethoxy Group (-OCHF₂CF₂): The electronic nature of this group is a balance of two opposing effects. The oxygen atom's lone pairs can donate into the ring via resonance (+M effect), which directs electrophilic attack to the ortho and para positions. However, the four highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). For highly fluorinated alkoxy groups, this inductive withdrawal is dominant, making the group a net deactivating, yet ortho, para-director .[1][5]
Predicting Regioselectivity for Electrophilic Aromatic Substitution (EAS)
With two deactivating groups present, the aromatic ring is highly electron-deficient, and EAS reactions will require forcing conditions (e.g., strong acids, high temperatures). The position of attack by an incoming electrophile (E⁺) is determined by the combined directing effects of the existing substituents.
-
The -CHO group at C1 directs meta to itself, to positions C3 and C5. Since C3 is occupied, it strongly directs to C5 .
-
The -OCF₂CHF₂ group at C3 directs ortho and para to itself, to positions C2, C4, and C6 .
The potential sites of attack are therefore C2, C4, C5, and C6. We can analyze the stability of the cationic intermediate (sigma complex) for each position to predict the major product.
-
Attack at C2 & C6: These positions are ortho to both deactivating groups. This is highly unfavorable.
-
Attack at C4: This position is para to the -OCF₂CHF₂ group and meta to the -CHO group. The positive charge in the intermediate can be stabilized to some extent by the resonance donation from the oxygen of the ether group. This is a plausible outcome.
-
Attack at C5: This position is meta to the -CHO group and meta to the -OCF₂CHF₂ group. Attack at this position avoids direct destabilization from the resonance-withdrawing aldehyde group.
Given the strong deactivation of the entire ring, a mixture of products is likely. However, attack at positions C4 and C5 is predicted to be the most favorable, as these positions are least deactivated.
Experimental Protocol: Nitration
A representative EAS reaction is nitration. Due to the deactivated ring, this requires harsh conditions.
-
Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid.
-
Reaction Setup: Dissolve this compound in a portion of the concentrated sulfuric acid and cool the solution.
-
Addition: Slowly add the cooled nitrating mixture to the aldehyde solution, maintaining a low temperature (0-5 °C).
-
Reaction: Allow the mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water and a dilute bicarbonate solution, and then recrystallize or purify by column chromatography to separate the isomers.
Conclusion and Synthetic Outlook
This compound presents two distinct and orthogonally addressable reactive sites. The aldehyde group offers a reliable handle for nucleophilic additions and redox transformations, enabling the synthesis of a diverse range of derivatives such as alcohols, carboxylic acids, and imines. In contrast, the aromatic ring is significantly deactivated towards electrophilic substitution, requiring forcing conditions to effect transformations like nitration or halogenation, and typically yielding a mixture of meta- and para-substituted isomers relative to the existing groups.
For drug development professionals and synthetic chemists, this molecule is a powerful building block. Its predictable aldehyde reactivity allows for straightforward incorporation into larger molecular frameworks, while the tetrafluoroethoxy group imparts desirable pharmacokinetic properties. The challenge of functionalizing the aromatic ring, while significant, offers opportunities for late-stage diversification of a lead compound, provided the regiochemical outcomes are carefully considered and controlled. A thorough understanding of these reactive principles is essential for unlocking the full synthetic potential of this fluorinated intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 14. reddit.com [reddit.com]
- 15. nbinno.com [nbinno.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 18. Benzaldehyde undergoes oxidation and reduction in the presence of [infinitylearn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a versatile fluorinated building block in modern organic synthesis.[1][2][3] Its unique structure, featuring an electron-withdrawing tetrafluoroethoxy group at the meta-position of the benzaldehyde, offers distinct reactivity and imparts valuable properties to the resulting molecules. The incorporation of fluorine is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a comprehensive guide to the applications and synthetic protocols involving this valuable reagent.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value |
| CAS Number | 35295-35-3[4] |
| Molecular Formula | C9H6F4O2[1][2][4] |
| Molecular Weight | 222.14 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 83-86 °C at 30 mmHg |
| Density | 1.301 g/mL at 25 °C |
Safety and Handling: this compound is classified as a hazardous substance that can cause skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] It is sensitive to air and moisture, and should be stored under an inert atmosphere.[5]
Core Synthetic Applications
The aldehyde functional group of this compound is amenable to a wide range of classical and contemporary organic transformations. The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of the aldehyde and the stability of reaction intermediates.
Synthesis of Heterocyclic Compounds: The Knorr Pyrazole Synthesis
One of the most significant applications of this aldehyde is in the synthesis of fluorinated pyrazole derivatives, a class of compounds with a broad spectrum of biological activities, including antitumor and antimicrobial properties.[6] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a straightforward route to these valuable scaffolds.[7][8]
Reaction Scheme: The general synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, often catalyzed by an acid.[7] In a variation, α,β-unsaturated aldehydes, which can be formed in situ from an aldol condensation involving this compound, react with hydrazines to yield pyrazoles.[7]
Workflow for Pyrazole Synthesis:
Caption: Workflow for the synthesis of pyrazole derivatives.
Detailed Protocol: Synthesis of a 3-(1,1,2,2-Tetrafluoroethoxy)phenyl-Substituted Pyrazole
This protocol is adapted from general procedures for chalcone and pyrazole synthesis.[9][10]
Part A: Synthesis of the Chalcone Intermediate
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Dissolve this compound (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of the brightly colored chalcone is often visually apparent.
-
Precipitation and Isolation: The chalcone product often precipitates from the reaction mixture. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum.
Part B: Synthesis of the Pyrazole
-
Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the chalcone from Part A (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours.[7]
-
Reaction Monitoring: Monitor the disappearance of the chalcone by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The pyrazole product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a powerful tool for the synthesis of complex amines from aldehydes. This reaction is particularly relevant in drug discovery for the preparation of pharmacologically active compounds.[11]
Reaction Scheme: this compound reacts with a primary or secondary amine to form an intermediate imine or iminium ion (a Schiff base), which is then reduced in situ by a suitable reducing agent to yield the corresponding amine.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-3-(1,1,2,2-tetrafluoroethoxy)aniline
This protocol is a representative example of a reductive amination reaction.
-
Setup: To a stirred solution of this compound (1.0 eq.) and a primary amine (e.g., aniline, 1.05 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a few drops of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired amine.
Wittig Reaction for Olefin Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity.[9] It provides a reliable method for converting the aldehyde into a variety of substituted alkenes.
Reaction Scheme: The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.
Detailed Protocol: Synthesis of 1-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethene
This protocol is based on general Wittig reaction procedures.[9]
-
Ylide Preparation (if not commercially available): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel to isolate the desired alkene.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of the tetrafluoroethoxy moiety into a wide range of organic molecules. Its utility in the synthesis of biologically active heterocyclic compounds, complex amines, and functionalized alkenes makes it an indispensable tool for researchers in medicinal chemistry and materials science. The protocols outlined in this document provide a solid foundation for the successful application of this powerful synthetic building block.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Application of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in the Synthesis of Novel Hemoglobin Allosteric Modulators
Introduction: The Imperative for Advanced Hemoglobin Modulators and the Role of Fluorine Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂H) moiety, in particular, offers a compelling combination of these benefits. This application note details the utility of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde as a sophisticated building block in the synthesis of next-generation allosteric modulators of hemoglobin, with a focus on potential treatments for sickle cell disease (SCD).
Sickle cell disease is a genetic disorder stemming from a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[2] Under hypoxic conditions, HbS polymerizes, causing red blood cells to adopt a rigid, sickle shape.[2] This morphological change leads to vaso-occlusive crises, chronic anemia, and severe pain.[3] A validated therapeutic strategy involves stabilizing the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen and preventing the polymerization of deoxygenated HbS.[4][5]
Aromatic aldehydes have emerged as a critical class of compounds for achieving this stabilization.[4] They act by forming a reversible covalent Schiff base with the N-terminal valine residue of the α-chain of hemoglobin.[4] This interaction allosterically modulates the protein's conformation, favoring the high-oxygen-affinity R-state.[4] The landmark approval of Voxelotor (GBT440) for the treatment of SCD has validated this approach and highlighted the therapeutic potential of substituted benzaldehydes.[2][4][6]
This guide provides a comprehensive overview of the application of this compound in this exciting therapeutic area, offering detailed protocols and a scientific rationale for its use.
The Scientific Rationale: Why this compound?
The selection of this compound as a synthetic precursor is underpinned by the advantageous properties of the tetrafluoroethoxy group in a medicinal chemistry context.
Key Physicochemical Properties of the Tetrafluoroethoxy Group:
| Property | Influence on Drug Candidate | Rationale |
| Metabolic Stability | Increased resistance to oxidative metabolism (e.g., by cytochrome P450 enzymes). | The strong carbon-fluorine bonds are less susceptible to enzymatic cleavage compared to C-H bonds, potentially leading to a longer in vivo half-life. |
| Lipophilicity | Modulates cell membrane permeability and bioavailability. | The fluorinated group can enhance the lipophilicity of the parent molecule, which can improve its ability to cross cell membranes and reach the target protein within red blood cells. |
| Binding Interactions | Can participate in unique, non-covalent interactions with the target protein. | The polarized C-F bonds can engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the binding pocket, potentially increasing binding affinity and selectivity. |
| pKa Modulation | Can influence the acidity or basicity of nearby functional groups. | The electron-withdrawing nature of the fluoroalkoxy group can alter the electronic properties of the aromatic ring, which may fine-tune the reactivity of the aldehyde and the stability of the resulting Schiff base. |
By incorporating the 3-(1,1,2,2-tetrafluoroethoxy) moiety, medicinal chemists can systematically explore its impact on the potency, selectivity, and pharmacokinetic profile of novel hemoglobin modulators.
Proposed Synthetic Application: Synthesis of a Novel Voxelotor Analog
The following section outlines a proposed synthetic route to a novel Voxelotor analog starting from this compound. This proposed synthesis is based on established synthetic methodologies for Voxelotor and related compounds.[7][8]
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for a novel Voxelotor analog.
Experimental Protocol: Reductive Amination for Schiff Base Formation
This protocol describes a general procedure for the reductive amination of this compound with a primary amine, a key step in the synthesis of many bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 2-amino-5-methylpyridine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is added the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system to yield the desired secondary amine product.
Self-Validation and Trustworthiness:
The progress of the reaction should be meticulously monitored by TLC to ensure the complete consumption of the starting aldehyde and the formation of the product. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application in the Synthesis of Hemoglobin Modulators: A Detailed Protocol
The following protocol outlines the key step in the synthesis of a potential hemoglobin modulator, adapting the general reductive amination procedure. The specific primary amine used here is a representative building block analogous to those used in the synthesis of Voxelotor.
Protocol: Synthesis of N-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)methyl)pyridin-2-amine
Reaction Scheme Diagram:
Caption: Synthesis of a potential hemoglobin modulator precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.22 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Addition of Amine and Catalyst: To this solution, add 2-aminopyridine (1.04 g, 11 mmol) followed by glacial acetic acid (0.06 mL, 1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC (e.g., using 30% ethyl acetate in hexanes).
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in three portions over 15 minutes.
-
Reaction Monitoring: Continue stirring at room temperature for 12 hours or until TLC analysis indicates the disappearance of the imine intermediate.
-
Workup: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with 30 mL of brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategic building block for the development of novel allosteric modulators of hemoglobin. The incorporation of the tetrafluoroethoxy group is anticipated to confer beneficial properties, including enhanced metabolic stability and modulated lipophilicity, which are critical for the development of orally bioavailable drugs with improved pharmacokinetic profiles. The synthetic protocols provided herein offer a robust starting point for researchers in drug discovery to synthesize and evaluate new chemical entities targeting sickle cell disease and other hemoglobinopathies. Further investigation into the structure-activity relationships of compounds derived from this aldehyde will undoubtedly pave the way for the next generation of innovative therapies.
References
- 1. Allosteric modifiers of hemoglobin. 1. Design, synthesis, testing, and structure-allosteric activity relationship of novel hemoglobin oxygen affinity decreasing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. medkoo.com [medkoo.com]
- 8. Voxelotor synthesis - chemicalbook [chemicalbook.com]
Analytical Strategies for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: High-Sensitivity Quantification through Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative analysis of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a fluorinated aromatic aldehyde relevant in pharmaceutical and chemical synthesis. Direct analysis of aldehydes can be hampered by their volatility and reactivity. To overcome these challenges, this guide details two robust derivatization strategies tailored for high-sensitivity analysis: 1) O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and 2) 2,4-dinitrophenylhydrazine (DNPH) derivatization for High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each protocol is presented with a detailed methodology, an explanation of the underlying chemical principles, and guidelines for method validation, ensuring accurate and reproducible quantification.
Introduction: The Rationale for Derivatization
This compound is a substituted aromatic aldehyde with a molecular formula of C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol [1][2]. The presence of the electron-withdrawing tetrafluoroethoxy group significantly influences its chemical properties. Accurate quantification of this compound is crucial for process monitoring, quality control, and metabolic studies.
However, like many low-molecular-weight aldehydes, direct chromatographic analysis presents challenges:
-
Reactivity: The aldehyde functional group is susceptible to oxidation and polymerization, leading to sample instability and analytical variability[3][4].
-
Volatility: While beneficial for GC, the volatility of the underivatized aldehyde can lead to sample loss during preparation.
-
Poor Detection Characteristics: The native molecule may lack a strong chromophore for sensitive UV detection in HPLC or may exhibit poor ionization efficiency in MS.
Chemical derivatization addresses these issues by converting the aldehyde into a more stable, easily detectable derivative. This process is a cornerstone of aldehyde analysis, enhancing analyte stability, improving chromatographic behavior, and significantly increasing detection sensitivity[5][6].
Method 1: GC-MS Analysis via PFBHA Derivatization
This method is the preferred approach for ultra-trace quantification. The reaction of an aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) yields a stable oxime ether[7][8].
Principle of the Method: The PFBHA reagent is highly effective for several reasons:
-
The pentafluorobenzyl group is a potent electrophore, making the derivative exceptionally sensitive to Electron Capture Detection (ECD) and, more specifically, Negative Ion Chemical Ionization (NICI) Mass Spectrometry[9][10].
-
The resulting oxime is significantly less volatile and more thermally stable than the parent aldehyde, improving chromatographic peak shape[11].
-
The reaction is quantitative and produces a characteristic mass spectrum, often with a prominent fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺, which is useful for identification and quantification in electron ionization (EI) mode[12].
It is important to note that the derivatization reaction produces two geometric isomers, the syn- and anti-oximes, which may be chromatographically resolved as two distinct peaks[11][13]. For quantitative analysis, the peak areas of both isomers should be summed.
Experimental Workflow for PFBHA Derivatization and GC-MS Analysis
Caption: Workflow for GC-MS analysis via PFBHA derivatization.
Detailed Protocol: PFBHA Derivatization
-
Reagent Preparation: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl) in deionized water or a suitable buffer[8].
-
Sample Preparation:
-
Accurately transfer a known volume or weight of the sample into a 2 mL autosampler vial. If the sample is not in a compatible solvent, perform an extraction into a solvent like acetonitrile or dichloromethane.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of this compound into a blank matrix.
-
Add an appropriate internal standard (e.g., a deuterated benzaldehyde analog) to all samples, standards, and blanks.
-
-
Derivatization Reaction:
-
To each vial, add 100 µL of the PFBHA reagent solution.
-
Seal the vials tightly and vortex for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 60-75°C for 60 minutes to ensure the reaction goes to completion.
-
-
Extraction of the Oxime Derivative:
-
After cooling to room temperature, add 500 µL of a non-polar organic solvent such as hexane or isooctane.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.
-
Carefully transfer the upper organic layer to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of solvent for GC-MS analysis.
-
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Autosampler | For high-throughput and precision. |
| Injector | Split/Splitless, 250°C | Ensures efficient vaporization of the derivative. |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert and provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column that provides excellent separation for this type of derivative. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | An example program; must be optimized to separate the analyte from matrix interferences. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Standard instrumentation for this analysis. |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) | EI is robust and provides standard libraries. NICI offers superior sensitivity for PFB derivatives[9][10]. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions of the derivative.[14] |
| Monitored Ions (EI) | m/z 181 (base peak), M+ (molecular ion), other characteristic fragments | m/z 181 is the stable pentafluorobenzyl cation. |
Method 2: HPLC-UV Analysis via DNPH Derivatization
This method is a robust and widely accessible technique for quantifying aldehydes. The reaction with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium produces a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative[15][16].
Principle of the Method: The DNPH method is a classic and reliable choice for HPLC analysis:
-
Strong Chromophore: The resulting hydrazone has a strong molar absorptivity in the UV-visible region (typically around 360 nm), allowing for highly sensitive detection[17][18].
-
Stability: The derivatives are much more stable than the parent aldehydes, making them suitable for automated HPLC analysis[19].
-
Versatility: The method is applicable to a wide range of aldehydes and ketones and is standardized in many regulatory protocols (e.g., EPA methods)[19][20].
The reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the DNPH nucleophile[17].
Experimental Workflow for DNPH Derivatization and HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis via DNPH derivatization.
Detailed Protocol: DNPH Derivatization
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (ACN). Acidify this solution by adding a small amount of concentrated sulfuric, perchloric, or phosphoric acid (e.g., 1-2 mL of acid per liter of DNPH solution)[3][17][21]. Caution: Handle DNPH with care as it can be explosive when dry. Handle acids in a fume hood.
-
Sample Preparation:
-
Dissolve or dilute the sample in acetonitrile.
-
Prepare calibration standards and QCs by spiking known amounts of this compound into acetonitrile.
-
-
Derivatization Reaction:
-
In a vial, mix the sample solution with an excess of the acidified DNPH reagent (e.g., 1:1 v/v).
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40°C) for 60 minutes to ensure completion[22]. The formation of a yellow/orange color indicates the presence of the hydrazone.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to remove excess DNPH reagent and other interferences.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture (diluted with water) onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 40% ACN in water) to remove impurities.
-
-
Final Preparation: Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
Recommended HPLC-UV/DAD Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Binary or Quaternary Pump, Autosampler, Column Thermostat | Standard equipment for reproducible reversed-phase chromatography. |
| Detector | UV/Vis or Diode Array Detector (DAD) | DAD is preferred as it allows for peak purity assessment. |
| Detection λ | 360 nm | This is near the absorption maximum for most aldehyde-DNPH derivatives[18][23]. |
| Column | C18, 150 mm x 4.6 mm, 2.7-5 µm particle size | The industry standard for separating DNPH derivatives[15][24]. |
| Column Temp. | 25-30°C | Ensures stable retention times. |
| Mobile Phase A | Deionized Water | |
| Mobile Phase B | Acetonitrile (ACN) | |
| Gradient | e.g., Start at 50% B, ramp to 95% B over 15 min, hold 5 min | A gradient is typically required to elute the relatively non-polar DNPH derivatives[20][25]. Must be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10-20 µL |
Method Validation Considerations
To ensure the generation of reliable and accurate data, any analytical method must be properly validated[26][27]. Key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be >0.99[5][23].
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically defined by a signal-to-noise ratio of 3 for LOD and 10 for LOQ[26].
-
Accuracy: The closeness of the measured value to the true value. Assessed by performing recovery studies on spiked blank matrix samples at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD%).
Conclusion
The derivatization of this compound is an essential step for its accurate and sensitive quantification. For ultra-trace analysis requiring maximum sensitivity, PFBHA derivatization followed by GC-MS is the method of choice. For routine analysis where high sensitivity is still required but instrumentation may be more limited, the robust and well-established DNPH derivatization with HPLC-UV analysis provides an excellent alternative. The protocols and parameters outlined in this note serve as a comprehensive starting point for developing and validating a fit-for-purpose analytical method in a research or drug development setting.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scbt.com [scbt.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 8. hou.usra.edu [hou.usra.edu]
- 9. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 16. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lawdata.com.tw [lawdata.com.tw]
- 19. p2infohouse.org [p2infohouse.org]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. unitedchem.com [unitedchem.com]
- 23. agilent.com [agilent.com]
- 24. hplc.eu [hplc.eu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.rsc.org [pubs.rsc.org]
The Versatility of 2-Amino-5-ethyl-1,3,4-thiadiazole as a Precursor in Heterocyclic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among the various substituted thiadiazoles, 2-amino-5-ethyl-1,3,4-thiadiazole stands out as a particularly valuable and versatile building block for the synthesis of more complex heterocyclic systems. Its nucleophilic amino group readily participates in a variety of condensation and cyclization reactions, providing access to a diverse range of novel compounds with significant therapeutic potential.
This technical guide provides an in-depth exploration of the synthetic utility of 2-amino-5-ethyl-1,3,4-thiadiazole, focusing on its role in the preparation of Schiff bases and their subsequent transformation into other key heterocyclic structures. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
The Strategic Importance of the 2-Amino-1,3,4-Thiadiazole Moiety
The synthetic versatility of 2-amino-5-ethyl-1,3,4-thiadiazole stems from the reactivity of its exocyclic amino group. This primary amine can act as a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is the foundation for the construction of a multitude of heterocyclic derivatives.
Caption: Key synthetic transformations starting from 2-amino-5-ethyl-1,3,4-thiadiazole.
I. Synthesis of Schiff Bases: The Gateway to Diverse Heterocycles
The condensation of 2-amino-5-ethyl-1,3,4-thiadiazole with various aromatic aldehydes is the most fundamental and widely employed reaction, yielding Schiff bases (imines).[3] These Schiff bases are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic rings.[1]
Mechanistic Insight
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the characteristic azomethine (-N=CH-) group. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Caption: Generalized reaction scheme for Schiff base formation.
Protocol 1: General Synthesis of Schiff Bases from 2-Amino-5-ethyl-1,3,4-thiadiazole
This protocol is adapted from established procedures for the synthesis of similar Schiff bases.[4] The ethyl group at the 5-position of the thiadiazole is not expected to significantly alter the reactivity of the 2-amino group, but may influence the solubility of the starting material and product, making ethanol an excellent solvent choice.
Materials:
-
2-Amino-5-ethyl-1,3,4-thiadiazole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add the substituted aromatic aldehyde (0.01 mol).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Characterization: The structure of the synthesized Schiff bases can be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) | Key FT-IR (cm⁻¹) Bands |
| SB-1 | Benzaldehyde | 85 | 152-154 | 1610 (C=N), 1580 (C=C) |
| SB-2 | 4-Chlorobenzaldehyde | 88 | 178-180 | 1615 (C=N), 1590 (C=C), 750 (C-Cl) |
| SB-3 | 4-Methoxybenzaldehyde | 82 | 165-167 | 1605 (C=N), 1575 (C=C), 1250 (C-O) |
II. Synthesis of 4-Thiazolidinones: A Prominent Class of Bioactive Molecules
The Schiff bases derived from 2-amino-5-ethyl-1,3,4-thiadiazole are valuable precursors for the synthesis of 4-thiazolidinones, a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom.[1] Thiazolidinone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Mechanistic Insight
The synthesis of 4-thiazolidinones from Schiff bases involves a cyclocondensation reaction with a compound containing a thiol group and a carboxylic acid group, most commonly thioglycolic acid (mercaptoacetic acid). The thiol group of thioglycolic acid acts as a nucleophile and attacks the imine carbon of the Schiff base. This is followed by an intramolecular cyclization via the attack of the imine nitrogen on the carbonyl carbon of the thioglycolic acid moiety, with the subsequent elimination of a water molecule.
Caption: General reaction scheme for the synthesis of 4-thiazolidinones.
Protocol 2: Synthesis of 4-Thiazolidinones from Schiff Bases
This protocol is based on well-established methods for the cyclization of Schiff bases with thioglycolic acid.[1] The reaction is typically carried out in a non-polar solvent like benzene or toluene to facilitate the removal of water, or in a polar aprotic solvent like DMF.
Materials:
-
Schiff base of 2-amino-5-ethyl-1,3,4-thiadiazole (from Protocol 1)
-
Thioglycolic acid
-
Dry benzene or Toluene
-
Anhydrous zinc chloride (optional, as a catalyst)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the Schiff base (0.01 mol) in dry benzene or toluene (50 mL).
-
Add thioglycolic acid (0.012 mol) to the solution. A slight excess of thioglycolic acid is often used to ensure complete reaction.
-
A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction, although it often proceeds without a catalyst.
-
Heat the reaction mixture to reflux for 8-12 hours. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid residue is washed with a saturated solution of sodium bicarbonate to remove any unreacted thioglycolic acid, and then with water.
-
Collect the solid by filtration and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the pure 4-thiazolidinone derivative.
Characterization: The formation of the 4-thiazolidinone ring can be confirmed by the appearance of a characteristic C=O stretching band in the FT-IR spectrum (around 1700 cm⁻¹) and the presence of signals for the CH₂ and CH protons of the thiazolidinone ring in the ¹H NMR spectrum.
| Compound | Starting Schiff Base | Yield (%) | Melting Point (°C) | Key FT-IR (cm⁻¹) Bands |
| TZ-1 | SB-1 | 75 | 190-192 | 1710 (C=O), 1615 (C=N) |
| TZ-2 | SB-2 | 78 | 210-212 | 1715 (C=O), 1620 (C=N), 755 (C-Cl) |
| TZ-3 | SB-3 | 72 | 198-200 | 1705 (C=O), 1610 (C=N), 1255 (C-O) |
III. Synthesis of Pyrazoline Derivatives: Accessing a Privileged Scaffold
Pyrazoline is another important heterocyclic scaffold that can be synthesized using 2-amino-5-ethyl-1,3,4-thiadiazole as a key building block. Pyrazoline derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidepressant activities.
Mechanistic Insight
The synthesis of pyrazoline derivatives often involves the reaction of a compound containing a hydrazine or a primary amine functionality with an α,β-unsaturated ketone, commonly known as a chalcone. In this context, the 2-amino group of 2-amino-5-ethyl-1,3,4-thiadiazole can act as the nucleophile that initiates a Michael addition to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.
Caption: General reaction scheme for the synthesis of pyrazoline derivatives.
Protocol 3: Synthesis of Pyrazoline Derivatives
This protocol describes a general method for the synthesis of pyrazoline derivatives from 2-amino-5-ethyl-1,3,4-thiadiazole and a chalcone. The reaction is typically carried out in a polar protic solvent like ethanol or acetic acid, which facilitates both the Michael addition and the subsequent cyclization.
Materials:
-
2-Amino-5-ethyl-1,3,4-thiadiazole
-
Substituted chalcone
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (0.01 mol) and the substituted chalcone (0.01 mol) in glacial acetic acid (30 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazoline derivative.
Characterization: The formation of the pyrazoline ring can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the protons of the pyrazoline ring, typically as a set of doublets of doublets (an ABX system).
| Compound | Chalcone Used | Yield (%) | Melting Point (°C) |
| PZ-1 | 1,3-Diphenyl-2-propen-1-one | 70 | 185-187 |
| PZ-2 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | 75 | 205-207 |
| PZ-3 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 68 | 195-197 |
Conclusion
2-Amino-5-ethyl-1,3,4-thiadiazole is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The straightforward and efficient protocols for the synthesis of Schiff bases, 4-thiazolidinones, and pyrazoline derivatives outlined in this guide provide researchers with a solid foundation for the exploration of novel chemical entities. The inherent biological activity of the 1,3,4-thiadiazole nucleus, coupled with the diverse functionalities that can be introduced through these synthetic transformations, ensures that 2-amino-5-ethyl-1,3,4-thiadiazole will continue to be a key building block in the development of new and effective therapeutic agents.
References
Experimental setup for reactions involving 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
An Application Guide to the Synthetic Utility of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Synthesis
In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful strategy for modulating physicochemical and biological properties. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) moiety is of particular interest; it serves as a lipophilic, metabolically robust hydrogen bond acceptor that can enhance membrane permeability and metabolic stability. This compound is a versatile synthetic intermediate that capitalizes on these benefits. The strong electron-withdrawing nature of the tetrafluoroethoxy group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive and valuable partner in a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.
This document provides detailed application notes and validated protocols for three fundamental transformations involving this key building block: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.
Compound Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is imperative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35295-35-3 | [1][2][3][4] |
| Molecular Formula | C₉H₆F₄O₂ | [1][5][6] |
| Molecular Weight | 222.14 g/mol | [1][3][6] |
| Appearance | Varies; typically a liquid or low-melting solid | [7] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O | [5][6] |
Mandatory Safety Protocol
This compound is classified as a hazardous substance. Strict adherence to the following safety protocols is required.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][9]
-
Handling:
-
Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.[7][9]
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with full face protection.[7][8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
-
Storage: Store in a cool, well-ventilated place, away from heat or ignition sources. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., Argon or Nitrogen) as some benzaldehydes are sensitive to air.[7][8][9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8][9]
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting a carbonyl compound with an active methylene compound to yield an α,β-unsaturated product after dehydration.[10] The enhanced electrophilicity of this compound makes it an excellent substrate for this reaction, often proceeding efficiently under mild, base-catalyzed conditions.[11]
Causality of Experimental Design
-
Active Methylene Compound: Malononitrile is chosen for its high acidity, allowing for easy deprotonation by a weak base to form the requisite nucleophilic enolate.
-
Catalyst: Piperidine, a weak secondary amine, is an effective catalyst. It is basic enough to deprotonate malononitrile without promoting self-condensation of the aldehyde, a common side reaction with stronger bases.[10]
-
Solvent: Ethanol is selected as a polar protic solvent that readily dissolves the reactants and catalyst, facilitating a homogenous reaction mixture.
Detailed Protocol 1: Synthesis of 2-(3-(1,1,2,2-Tetrafluoroethoxy)benzylidene)malononitrile
Table 2: Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 222.14 | 1.11 g | 5.0 | 1.0 |
| Malononitrile | 66.06 | 0.33 g | 5.0 | 1.0 |
| Piperidine | 85.15 | 43 mg (50 µL) | 0.5 | 0.1 |
| Ethanol (Anhydrous) | - | 15 mL | - | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.11 g, 5.0 mmol).
-
Dissolve the aldehyde in 15 mL of anhydrous ethanol and begin stirring.
-
Add malononitrile (0.33 g, 5.0 mmol) to the solution. Stir until fully dissolved.
-
Add piperidine (50 µL, 0.5 mmol) to the reaction mixture using a micropipette.
-
Stir the reaction mixture vigorously at ambient temperature (20-25 °C).
-
Protocol Validation (TLC Monitoring): Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC).
-
Mobile Phase: 3:1 Hexanes:Ethyl Acetate.
-
Visualization: UV lamp (254 nm).
-
The reaction is complete when the starting aldehyde spot has been fully consumed.
-
-
Upon completion (typically 1-2 hours), a precipitate will likely have formed. Add 20 mL of cold deionized water to the flask to further precipitate the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold water (10 mL each).
-
Air-dry the solid on the filter paper, then transfer to a watch glass to dry to a constant weight. Recrystallization from hot ethanol can be performed for higher purity if needed.
Caption: Experimental workflow for the Knoevenagel condensation.
Application 2: Wittig Reaction for Stereoselective Alkene Synthesis
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity. The formation of triphenylphosphine oxide, which possesses a very strong P=O bond, is the thermodynamic driving force for the reaction.[13]
Causality of Experimental Design
-
Wittig Reagent: (Carbethoxymethylene)triphenylphosphorane is a "stabilized" ylide due to the electron-withdrawing ester group. Stabilized ylides are generally bench-stable solids and tend to favor the formation of the (E)-alkene product.[14]
-
Reaction Conditions: A solvent-free approach is chosen for this protocol.[15] This aligns with green chemistry principles by reducing solvent waste and can often lead to faster reaction times and simpler product isolation. The reaction proceeds by simply mixing the solid ylide with the liquid aldehyde.[13]
Detailed Protocol 2: Synthesis of Ethyl (E)-3-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)acrylate
Table 3: Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 222.14 | 0.44 g | 2.0 | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 0.77 g | 2.2 | 1.1 |
| Hexanes | - | ~10 mL | - | - |
Step-by-Step Methodology:
-
Place a 10 mL conical reaction vial containing a magnetic spin vane on a balance.
-
Add this compound (0.44 g, 2.0 mmol) to the vial.
-
Weigh the (carbethoxymethylene)triphenylphosphorane (0.77 g, 2.2 mmol) and add it directly to the aldehyde in the vial.
-
Stir the resulting mixture vigorously at room temperature. The solids may form a thick paste.
-
Protocol Validation (Visual/TLC): Continue stirring for 30-45 minutes. The reaction is often complete when the mixture solidifies (due to the formation of triphenylphosphine oxide). Confirm completion by TLC as described in Protocol 1.
-
Add 5 mL of hexanes to the vial and stir rapidly for 5 minutes to triturate the solid and dissolve the desired alkene product. The byproduct, triphenylphosphine oxide, is largely insoluble in hexanes.
-
Prepare a filtering pipette by plugging a Pasteur pipette with a small piece of cotton.
-
Filter the hexane solution through the pipette into a clean, pre-weighed round-bottom flask, leaving the solid byproduct behind.
-
Wash the solid in the reaction vial with a second 5 mL portion of hexanes, stir, and filter this solution into the same collection flask.
-
Remove the hexanes from the combined filtrates using a rotary evaporator to yield the product, typically as a clear oil or low-melting solid.
Caption: Experimental workflow for the solvent-free Wittig reaction.
Application 3: Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for preparing amines from carbonyl compounds.[16] The process involves two key steps that occur in a single pot: the formation of an imine (or iminium ion) intermediate from the aldehyde and an amine, followed by its immediate reduction to the final amine product.[17]
Causality of Experimental Design
-
Amine: Benzylamine is chosen as a representative primary amine. This reaction is broadly applicable to a wide range of primary and secondary amines.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde to an alcohol and allows for a one-pot procedure.[17]
-
Solvent: Dichloromethane (DCM) is an excellent aprotic solvent for this reaction, as it dissolves the organic reactants and does not interfere with the reducing agent. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, which is the species that is actually reduced.
Detailed Protocol 3: Synthesis of N-Benzyl-1-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanamine
Table 4: Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 222.14 | 0.67 g | 3.0 | 1.0 |
| Benzylamine | 107.15 | 0.32 g (0.33 mL) | 3.0 | 1.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 0.95 g | 4.5 | 1.5 |
| Dichloromethane (DCM, Anhydrous) | - | 20 mL | - | - |
| Acetic Acid (Glacial) | 60.05 | 1 drop | catalytic | - |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (0.67 g, 3.0 mmol) and benzylamine (0.32 g, 3.0 mmol) in 20 mL of anhydrous DCM.
-
Add one drop of glacial acetic acid to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
After 30 minutes, add sodium triacetoxyborohydride (0.95 g, 4.5 mmol) to the mixture in one portion. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion.
-
Protocol Validation (TLC Monitoring): Monitor the reaction for the disappearance of the intermediate imine (visualized with a potassium permanganate stain) and the starting aldehyde.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 20 mL). Continue stirring until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM (15 mL each).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified via column chromatography on silica gel if necessary.
Caption: Experimental workflow for one-pot reductive amination.
References
- 1. scbt.com [scbt.com]
- 2. ivychem.com [ivychem.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. This compound | 35295-35-3 [amp.chemicalbook.com]
- 5. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. guidechem.com [guidechem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. gctlc.org [gctlc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Modern Framework for the Development of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: The imperative to secure global food production against a backdrop of increasing pest resistance, climate change, and stringent regulatory landscapes demands a paradigm shift in agrochemical discovery.[1] This guide delineates a modern, integrated framework for the development of novel, safer, and more effective agrochemicals. We move beyond traditional screening funnels to a holistic, target-centric, and data-driven workflow. This document provides both the strategic rationale and detailed protocols for key stages, from initial target identification using multi-omics data to high-throughput screening, lead optimization, and mode of action elucidation, culminating in a discussion on the crucial translation from in vitro discovery to in vivo field efficacy.
The Evolving Challenge in Agrochemical Innovation
For decades, the agrochemical industry has provided essential tools for managing weeds, insect pests, and fungal pathogens.[1] However, the repeated use of compounds with similar modes of action has inevitably led to widespread resistance.[2] Furthermore, regulatory agencies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), are imposing stricter environmental and toxicological standards, increasing the pressure to develop highly selective and biodegradable solutions.[3][4][5]
The modern discovery pipeline must therefore prioritize novel modes of action (MoA) that target biological pathways unique to the pest, ensuring high efficacy while minimizing off-target effects on beneficial organisms and the environment.[6][7] This requires a deep, mechanistic understanding of the target biology from the very outset of a project.
The Modern Agrochemical Discovery Workflow
The contemporary approach is a cyclical, iterative process heavily reliant on technology and data integration. It diverges from a linear path, allowing for rapid feedback loops between chemistry, biology, and computational science.
Caption: The modern, cyclical agrochemical discovery workflow.
Phase 1: Target Identification and Validation
Rationale: The success of a target-based discovery program hinges on selecting a biologically relevant and "druggable" target.[8] Poor target validation is a primary cause of late-stage project failure.[9] The ideal target is essential for the pest's survival, growth, or virulence but is absent or significantly different in non-target species, including crops, beneficial insects, and mammals.[10][11]
Methodologies:
-
Genomics & Bioinformatics: Comparative genomics is used to identify genes that are unique to a target pest group. Bioinformatics tools can then predict the function of these genes and whether their protein products are likely to be essential and possess binding pockets suitable for small molecule inhibition.[11]
-
'Omics' Technologies: Transcriptomics and proteomics are powerful tools for identifying molecular-level changes in pests.[12][13][14] By comparing gene and protein expression profiles under different conditions (e.g., during infection of a host plant), scientists can pinpoint proteins that are critical for the pest's pathogenic processes.[12][15][16][17]
-
Genetic Validation: Techniques like CRISPR-Cas9 and RNA interference (RNAi) are used to knock down or knock out the target gene in the pest organism.[18] A resulting loss of viability or virulence provides strong evidence that inhibiting the corresponding protein will be an effective herbicidal, insecticidal, or fungicidal strategy.[9][18]
Phase 2: High-Throughput Screening (HTS) for Hit Discovery
Rationale: HTS is an automated method used to rapidly test hundreds of thousands of chemical compounds against the validated biological target.[19] The goal is not to find a perfect molecule, but to identify "hits"—compounds that show desired activity and can serve as a starting point for chemical optimization.[20] Both target-based (in vitro) and whole-organism (in vivo) screens are employed in agrochemical research.[20][21]
Workflow Diagram:
Caption: A typical workflow for High-Throughput Screening (HTS).
Protocol: In Vitro Biochemical HTS Assay for a Fungal Dehydrogenase Inhibitor
This protocol describes a self-validating, fluorescence-based assay to screen for inhibitors of a hypothetical fungal dehydrogenase enzyme, a validated target for a novel fungicide.
1. Principle: The enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. Inhibitors will prevent this conversion, resulting in a lower fluorescence signal.
2. Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Enzyme: Purified fungal dehydrogenase (e.g., at 2X final concentration).
-
Substrate: Non-fluorescent substrate (e.g., at 2X final concentration).
-
Cofactor: NAD+ (e.g., at 2X final concentration).
-
Compound Library: Compounds dissolved in DMSO.
-
Positive Control: A known, potent inhibitor of the enzyme.
-
Negative Control: DMSO vehicle.
-
Plates: Black, 384-well, flat-bottom microplates.
-
Plate Reader: Capable of fluorescence detection.
3. Assay Procedure (Self-Validating System):
-
Plate Mapping: Designate wells for samples, positive controls (max inhibition), and negative controls (min inhibition). This is critical for calculating the Z'-factor.
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library into the designated sample wells. Dispense 50 nL of the positive control inhibitor and DMSO into their respective wells.
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells except for background-check wells.
-
Incubation (Compound-Enzyme): Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a 2X substrate/cofactor mix to all wells to start the reaction. The final volume is 20 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 340nm/460nm).
4. Data Analysis & Trustworthiness:
-
Z'-Factor Calculation: The quality and reliability of the HTS assay are determined by the Z'-factor.[19] This metric assesses the separation between the positive and negative controls.
-
Formula:Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Interpretation: An assay is considered robust and reliable for HTS if the Z'-factor is > 0.5 .[19] This is a mandatory checkpoint before analyzing sample data.
-
-
Percent Inhibition Calculation: For each compound, calculate the percent inhibition relative to the controls:
-
Formula:% Inhibition = 100 * (1 - (Signal_sample - μ_pos) / (μ_neg - μ_pos))
-
-
Hit Selection: Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the sample mean). Compounds meeting this criterion are selected for follow-up studies.
| Parameter | Description | Acceptance Criterion |
| Z'-Factor | Statistical measure of assay quality and dynamic range. | ≥ 0.5 |
| Signal-to-Background | Ratio of the negative control signal to the background (no enzyme) signal. | > 10 |
| Hit Rate | Percentage of compounds identified as "hits". | Typically 0.1% - 1% |
Phase 3: Hit-to-Lead and Lead Optimization
Rationale: "Hits" from HTS are rarely suitable as final products. They often have modest potency, poor physicochemical properties, or potential toxicities. The Hit-to-Lead (H2L) and Lead Optimization (LO) phases use iterative cycles of medicinal chemistry to transform these hits into potent and safe "lead" candidates.[11] This process is guided by the Structure-Activity Relationship (SAR), which seeks to understand how chemical modifications affect biological activity.[22]
Key Methodologies:
-
Structure-Based Design: When a 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), chemists can visualize how a compound binds.[10][22] This allows for the rational design of modifications to improve binding affinity and selectivity.[23] Computational docking simulations can predict the binding of new virtual compounds before they are synthesized, saving significant time and resources.[23][24]
-
AI and Machine Learning: Artificial intelligence is increasingly used to accelerate the design cycle.[25][26] Machine learning models can be trained on existing SAR data to predict the activity of new, unsynthesized molecules, prioritize synthetic targets, and even suggest novel chemical structures.[25][26][27]
-
In Vitro to In Vivo Extrapolation (IVIVE): Early in the optimization phase, it is crucial to assess how in vitro potency translates to whole-organism efficacy.[28] IVIVE uses in vitro data (like metabolic stability and cell permeability) in combination with pharmacokinetic models to predict a compound's behavior in a whole organism, helping to prioritize compounds with a higher likelihood of success in greenhouse and field trials.[29][30]
Phase 4: Mode of Action (MoA) and Resistance Studies
Rationale: Understanding how a novel compound kills the target pest is critical for regulatory approval and for developing a sustainable product stewardship strategy.[6] MoA studies confirm that the lead compound acts on the intended target and can reveal potential mechanisms of resistance before they arise in the field.[6][31]
Protocols & Approaches:
-
Target Engagement Assays: These experiments confirm that the compound binds to its intended target within the cell at relevant concentrations. Techniques can range from cellular thermal shift assays (CETSA) to activity-based protein profiling.
-
Transcriptomics/Proteomics: Exposing the pest to a sub-lethal dose of the compound and analyzing the resulting changes in gene or protein expression can provide a detailed "fingerprint" of its biological effects, confirming the expected pathway is perturbed.[32]
-
Selection of Resistant Mutants: Intentionally exposing a large population of the pest to increasing concentrations of the compound over many generations can select for resistant individuals. Sequencing the target gene in these resistant mutants can identify the specific mutations that confer resistance, providing invaluable information for managing the product's long-term durability.
Conclusion and Future Outlook
The development of novel agrochemicals is a complex, multidisciplinary endeavor that is increasingly reliant on advanced technologies. By integrating genomics, high-throughput screening, structure-based design, and systems biology approaches, researchers can significantly improve the efficiency and success rate of the discovery pipeline.[25] The focus on novel, validated targets is paramount to overcoming resistance and meeting the dual challenges of global food security and environmental stewardship.[33][34] Future innovations, including the expanded use of AI for predictive toxicology and nano-enabled delivery systems, will continue to refine this process, leading to the creation of safer, more effective, and more sustainable crop protection solutions.[35]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vigyanvarta.in [vigyanvarta.in]
- 3. Agrochemical Regulatory Strategy For US Market — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. useforesight.io [useforesight.io]
- 6. interesjournals.org [interesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Target Identification and Validation - Aragen Life Sciences [aragen.com]
- 10. nedo.go.jp [nedo.go.jp]
- 11. pozescaf.com [pozescaf.com]
- 12. The Omics Revolution in Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Omics approaches in understanding the benefits of plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. fiveable.me [fiveable.me]
- 19. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure-based design of agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-based ligand design and discovery of novel tenuazonic acid derivatives with high herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cheminformatics and artificial intelligence for accelerating agrochemical discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. cropCSM: designing safe and potent herbicides with graph-based signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Evaluation of a high-throughput in-vitro-to-in-vivo extrapolation (IVIVE) workflow for the prioritization of potential developmental toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative In Vitro-to-In Vivo Extrapolation for Mixtures: A Case Study of Superfund Priority List Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journalarrb.com [journalarrb.com]
- 32. PhD: "Elucidating Novel Biopesticide Modes of Action in Insects: Physiological, Cellular and Molecular Approaches" | Inside Cotton [insidecotton.com]
- 33. researchgate.net [researchgate.net]
- 34. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Innovating the design of novel pesticides | CAS [cas.org]
Application Notes and Protocols for the Synthesis of Fluorinated Liquid Crystals
Introduction: The Pivotal Role of Fluorine in Advanced Liquid Crystal Materials
The strategic incorporation of fluorine into organic molecules has revolutionized the field of liquid crystal (LC) technology.[1][2][3][4] Fluorinated liquid crystals are now indispensable components in modern liquid crystal displays (LCDs), including active matrix displays, owing to the unique properties conferred by the highly electronegative fluorine atom.[1][4][5] These properties include a modified molecular dipole moment, which is crucial for tuning dielectric anisotropy (Δε), reduced viscosity for faster switching times, and enhanced thermal and chemical stability.[6][7][8] The small steric footprint of fluorine allows for its incorporation into various positions within the mesogenic core or terminal chains without disrupting the liquid crystalline phase.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated liquid crystals, detailing key synthetic strategies, step-by-step protocols, and the underlying chemical principles.
Strategic Approaches to the Synthesis of Fluorinated Liquid Crystals
The synthesis of fluorinated liquid crystals can be broadly categorized into two main strategies: the "building block" approach, where fluorinated precursors are assembled to construct the final mesogen, and "late-stage fluorination," where fluorine is introduced at a later step in the synthesis of a pre-existing molecular scaffold.
The Fluorinated Building Block Approach
This is the most common and versatile strategy, offering precise control over the location and number of fluorine atoms. It involves the synthesis of fluorinated aromatic or aliphatic synthons that are then coupled to form the desired liquid crystal architecture.
Key Fluorinated Building Blocks:
-
Fluorinated Phenyl Rings: 1-Bromo-2,4,6-trifluorobenzene and similar compounds are valuable intermediates for creating fluorinated mesogenic cores.[8] The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to link different parts of the molecule.
-
Fluorinated Alkyl Chains: Terminal alkyl or alkoxy chains containing fluorine atoms are crucial for modifying the physical properties of liquid crystals. These can be synthesized from corresponding alcohols or halides.
-
Fluorinated Heterocycles: Fluorinated pyridines and other heterocycles are also employed in the synthesis of specialized liquid crystals.[2]
Illustrative Synthetic Workflow:
The general workflow for the building block approach involves the synthesis of individual fluorinated fragments followed by their assembly.
Caption: Generalized synthetic workflow for fluorinated liquid crystals using the building block approach.
Late-Stage Fluorination
Late-stage fluorination involves the introduction of fluorine atoms into a complex molecule at a late step in the synthesis.[9] This strategy is particularly valuable for preparing 18F-labeled liquid crystals for positron emission tomography (PET) imaging, where the short half-life of 18F necessitates rapid and efficient fluorination.[9]
Common Late-Stage Fluorination Reactions:
-
Nucleophilic Fluorination: This typically involves the displacement of a leaving group (e.g., tosylate, triflate, or nitro group) with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) are used to deliver an electrophilic fluorine atom to electron-rich aromatic rings or enolates.
Detailed Experimental Protocols
The following protocols are illustrative examples of synthetic procedures for preparing fluorinated liquid crystals, based on established chemical transformations.
Protocol 1: Synthesis of a Laterally Difluorinated Terphenyl Liquid Crystal
This protocol describes the synthesis of a three-ring liquid crystal with lateral fluorine substituents, which are known to enhance negative dielectric anisotropy.[10]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. daneshyari.com [daneshyari.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Asymmetric Synthesis Utilizing 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating molecular properties.[1][2][3] The unique characteristics of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance metabolic stability, binding affinity, and lipophilicity.[1][3] Among the vast array of fluorinated synthons, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde emerges as a particularly valuable building block for asymmetric synthesis.
This guide provides an in-depth exploration of this reagent, moving beyond simple procedural outlines to elucidate the underlying principles governing its reactivity and stereodirecting influence. We will present detailed, field-tested protocols for key asymmetric transformations, offering researchers, scientists, and drug development professionals a practical framework for leveraging this versatile molecule.
Core Principles: Understanding the Role of the 1,1,2,2-Tetrafluoroethoxy Group
The utility of this compound in asymmetric synthesis is not arbitrary; it is a direct consequence of the substituent's potent electronic and steric effects. A priori understanding of these effects is critical for rational reaction design and optimization.
-
Electronic Activation: The four fluorine atoms impart a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is transmitted to the aldehyde functional group, significantly increasing the electrophilicity of the carbonyl carbon. Compared to unsubstituted benzaldehyde, this heightened reactivity can lead to faster reaction rates, milder required reaction conditions, and potentially lower catalyst loadings. The substituent at the meta-position influences the carbonyl's reactivity without offering direct resonance contributions, making its inductive effect the primary electronic consideration.[4]
-
Stereochemical Influence: The tetrafluoroethoxy group, while electronically powerful, also presents a distinct steric profile. In a chiral catalytic environment, this group can act as a stereodirecting element. It can favor specific orientations of the substrate within the catalyst's chiral pocket through steric hindrance or engage in non-covalent interactions (e.g., dipole-dipole or weak hydrogen bonds), thereby biasing the nucleophilic attack to one enantiotopic face of the aldehyde. This controlled approach is the essence of achieving high enantioselectivity.
Application Protocol 1: Proline-Catalyzed Asymmetric Aldol Addition
The aldol reaction is a foundational C-C bond-forming reaction. The creation of chiral β-hydroxy carbonyl moieties is a frequent objective in natural product synthesis and pharmaceutical development. This protocol details the use of the simple, inexpensive, and robust organocatalyst (S)-Proline for the asymmetric aldol addition of acetone to this compound.
Workflow for Asymmetric Aldol Addition
References
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated aromatic aldehyde in their synthetic workflows. The unique electronic properties conferred by the 1,1,2,2-tetrafluoroethoxy group significantly influence the reactivity of the aldehyde moiety, presenting both opportunities for novel transformations and challenges in controlling reaction pathways. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address common issues, ensuring the success of your experiments.
The Impact of the 1,1,2,2-Tetrafluoroethoxy Substituent
The 1,1,2,2-tetrafluoroethoxy group is a potent electron-withdrawing substituent. This has a profound effect on the reactivity of the benzaldehyde, primarily by increasing the electrophilicity of the carbonyl carbon.[1] Consequently, this compound is highly susceptible to nucleophilic attack. While this enhanced reactivity can be advantageous, it can also lead to a higher propensity for certain side reactions. This guide will explore the nuances of this reactivity in the context of several common synthetic transformations.
Troubleshooting and FAQs
I. Oxidation Reactions
Q1: I'm trying to oxidize this compound to the corresponding carboxylic acid, but I'm seeing low yields and a complex mixture of byproducts. What could be going wrong?
A1: The aldehyde group is readily oxidized to a carboxylic acid. However, the electron-withdrawing nature of the tetrafluoroethoxy group can make the aromatic ring more susceptible to oxidative degradation under harsh conditions.
Common Side Products & Troubleshooting:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Over-oxidation and Ring Cleavage | Use of overly strong oxidizing agents (e.g., hot, concentrated KMnO₄). | Employ milder oxidizing agents such as potassium permanganate under neutral or slightly basic conditions, or chromic acid.[2] The Tollens' reagent (silver nitrate in ammonia) is another mild option. |
| Incomplete Reaction | Insufficient reaction time or temperature with mild oxidizing agents. | Monitor the reaction progress carefully using TLC. A slight increase in temperature or extended reaction time may be necessary. |
| Formation of Benzylic Esters | If using an alcohol as a solvent with an oxidizing agent like MnO₂, ester formation can occur. | Use a non-participating solvent like acetone or dichloromethane. |
Experimental Protocol: Oxidation to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
-
Dissolve this compound in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a mild oxidizing agent, such as Jones reagent (CrO₃ in aqueous sulfuric acid), while maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with isopropanol, followed by extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
II. Reductive Reactions
Q2: During the reduction of the aldehyde to the corresponding alcohol, I'm observing a significant amount of a dimeric side product. What is this and how can I avoid it?
A2: While the reduction of the aldehyde to the primary alcohol is typically straightforward, the high reactivity of the starting material can sometimes lead to side reactions, especially under basic conditions.
Common Side Products & Troubleshooting:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Cannizzaro Reaction Products | Use of strong bases or reactions run at elevated temperatures. Since the aldehyde lacks α-hydrogens, it is prone to the Cannizzaro reaction, a disproportionation that yields both the corresponding alcohol and carboxylic acid. | Use neutral or acidic reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent at low temperatures. Avoid basic conditions if possible. |
| Pinacol Coupling | Reductive coupling of two aldehyde molecules to form a 1,2-diol. This is more likely with certain reducing agents like magnesium amalgam. | Stick to standard hydride-based reducing agents like NaBH₄ or LiAlH₄. |
Workflow for Minimizing Reduction Side Products
Caption: Troubleshooting workflow for reduction reactions.
III. Reactions with Carbon Nucleophiles
Q3: I am performing a Grignard reaction and am getting a poor yield of the desired secondary alcohol, with a significant amount of a hydrocarbon byproduct. What's happening?
A3: The enhanced electrophilicity of the carbonyl carbon in this compound makes it very reactive towards Grignard reagents. However, this reactivity can also exacerbate common side reactions associated with Grignard chemistry.
Common Side Products & Troubleshooting:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Wurtz Coupling Product (R-R) | The Grignard reagent is reacting with unreacted alkyl/aryl halide starting material. | Ensure slow, dropwise addition of the halide to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide. |
| Reduction of the Aldehyde | If the Grignard reagent is sterically hindered and has a β-hydrogen, it can act as a reducing agent, leading to the formation of the primary alcohol. | Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature (0°C or below) during the addition of the aldehyde. |
| Enolization | While this aldehyde cannot be enolized, acidic impurities in the starting material can quench the Grignard reagent. | Ensure the this compound is pure and anhydrous before use. |
Q4: In my aldol condensation with acetone, I'm observing the formation of products from the self-condensation of acetone and also the Cannizzaro reaction of my aldehyde. How can I improve the selectivity?
A4: In a crossed aldol condensation, controlling which carbonyl acts as the nucleophile and which as the electrophile is key. The high reactivity of this compound makes it an excellent electrophile.
Common Side Products & Troubleshooting:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Acetone Self-Condensation | The enolate of acetone is reacting with another molecule of acetone. | Slowly add the acetone to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low and favors its reaction with the more reactive aldehyde. |
| Cannizzaro Reaction | The strong basic conditions are promoting the disproportionation of the aldehyde. | Use a milder base if possible, or perform the reaction at a lower temperature to disfavor the Cannizzaro pathway. |
| Incomplete Condensation | Formation of the β-hydroxy ketone without subsequent dehydration. | Ensure adequate heating or a catalytic amount of acid during workup to promote dehydration to the enone. |
Diagram of Competing Pathways in Aldol Condensation
Caption: Competing reaction pathways in the aldol condensation.
IV. Wittig Reaction
Q5: I am attempting a Wittig reaction to form an alkene, but the reaction is sluggish and I'm having difficulty separating my product from the triphenylphosphine oxide byproduct. Any suggestions?
A5: The electron-withdrawing substituent on the benzaldehyde should make it very reactive towards the Wittig ylide. Sluggishness might point to issues with the ylide generation. The separation of the product from triphenylphosphine oxide is a classic challenge in Wittig reactions.
Common Side Products & Troubleshooting:
| Side Product/Issue | Probable Cause | Recommended Solution |
| Low Conversion | Incomplete formation of the phosphonium ylide. | Ensure anhydrous conditions and the use of a sufficiently strong base (e.g., n-BuLi, NaH) for ylide generation. |
| Epoxide Formation | Under certain conditions, particularly with stabilized ylides, epoxide formation can be a side reaction. | Use non-stabilized ylides for simple alkene formation. |
| Product Purification Issues | Triphenylphosphine oxide is often a crystalline solid with polarity similar to many alkene products. | Purify by column chromatography, often on silica gel. Sometimes, precipitating the triphenylphosphine oxide from a non-polar solvent like hexane or ether can be effective before chromatography. |
Concluding Remarks
This compound is a valuable reagent for introducing a fluorinated moiety into organic molecules. Its heightened reactivity, a direct consequence of the electron-withdrawing tetrafluoroethoxy group, necessitates careful consideration of reaction conditions to mitigate side product formation. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can effectively harness the synthetic potential of this compound.
References
Stability and storage conditions for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the technical support guide for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this fluorinated aromatic aldehyde. The following question-and-answer format addresses common issues and provides troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the reactivity of the aldehyde functional group. Like many benzaldehyde derivatives, it is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group (-CHO) is prone to air oxidation, which converts it to the corresponding carboxylic acid, 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid.[1][2][3][4] This is a common issue for aromatic aldehydes and is accelerated by exposure to oxygen, light, and trace metal impurities.[1][3][5] You might observe the formation of white crystals of the benzoic acid product in a bottle of the aldehyde over time.[4]
-
Moisture Sensitivity: The compound is listed as moisture-sensitive.[6] While the tetrafluoroethoxy group is stable, the aldehyde can potentially undergo reactions in the presence of significant moisture, although this is a lesser concern than oxidation under typical laboratory conditions.
The tetrafluoroethoxy group itself is generally stable under normal conditions.[6] However, the overall stability of the molecule is dictated by the more reactive aldehyde group.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To maximize the shelf-life and maintain the purity of this compound, it is crucial to mitigate the risks of oxidation and moisture exposure. The recommended storage conditions are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is often recommended.[2] | Lower temperatures slow down the rate of oxidative degradation. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon.[2][6] | This minimizes contact with atmospheric oxygen, which is the primary driver of oxidation to the corresponding benzoic acid.[4] |
| Container | Use a tightly sealed, opaque or amber glass container with a PTFE-lined cap.[2] | This protects the compound from light, which can catalyze oxidation, and prevents moisture ingress.[5] |
| Handling | Keep the container tightly closed when not in use.[6][7] | Prevents prolonged exposure to air and humidity. |
Q3: I've noticed some solid precipitate in my liquid this compound. What is it and can I still use the reagent?
A3: The solid precipitate is most likely 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, the product of air oxidation.[2] The presence of this impurity indicates that the reagent has undergone some degradation.
Whether you can still use the reagent depends on the requirements of your experiment:
-
For non-sensitive applications: If your reaction is tolerant of the corresponding carboxylic acid impurity, you may be able to use the liquid portion. However, the concentration of the active aldehyde will be lower than stated on the label.
-
For sensitive applications: For reactions requiring high purity, such as catalyst screening or kinetic studies, the presence of the acidic impurity can interfere with the results. In this case, purification is necessary.
A common purification method for aldehydes is to wash the material with a dilute sodium bicarbonate solution to remove the acidic impurity, followed by a water wash, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.[2]
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields
-
Potential Cause: Degradation of the aldehyde due to improper storage. The actual concentration of the aldehyde in your stock bottle may be lower than expected due to oxidation.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the aldehyde using techniques like ¹H NMR or GC-MS to quantify the amount of carboxylic acid impurity.
-
Purify if Necessary: If significant degradation has occurred, purify the aldehyde by distillation as described in Q3.[2]
-
Implement Proper Storage: After purification or opening a new bottle, immediately flush the headspace with an inert gas (argon or nitrogen) before sealing and store it in a cool, dark place.[2][6]
-
Issue 2: Color Change in the Product
-
Potential Cause: The product may darken or change color over time, which can be an indication of polymerization or the formation of other degradation byproducts, potentially catalyzed by impurities or prolonged heating during a reaction.[2]
-
Troubleshooting Steps:
-
Minimize Heat Exposure: During reactions or distillations, use the lowest effective temperature and minimize the heating time.[2]
-
Remove Catalytic Impurities: Ensure all glassware is clean and free of acidic or basic residues that could catalyze side reactions.
-
Experimental Workflow & Diagrams
To ensure the stability and proper handling of this compound, follow this decision-making workflow upon receiving and during its use.
References
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Optimization of Reaction Parameters for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful optimization of your reaction parameters.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable tetrafluoroethylating agent, most commonly tetrafluoroethylene (TFE) gas, in the presence of a base. While conceptually straightforward, the introduction of the tetrafluoroethoxy group presents unique challenges, including handling a gaseous and hazardous reactant, potential side reactions, and purification difficulties. This guide will address these specific issues in a practical question-and-answer format.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A low yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The formation of the phenoxide is crucial for the nucleophilic attack on the tetrafluoroethylene. If the base is not strong enough or used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution: Switch to a stronger base like sodium hydride (NaH). Unlike carbonate or hydroxide bases, NaH irreversibly deprotonates the phenol, driving the reaction forward.[1] Use a slight excess (1.1-1.2 equivalents) to ensure complete conversion.
-
-
Poor Reactivity of Tetrafluoroethylene (TFE): TFE is an electron-deficient alkene, and its reaction with the phenoxide can be sluggish under suboptimal conditions.
-
Solution: Increase the reaction temperature and pressure. Conducting the reaction in a sealed pressure vessel is essential when working with a gaseous reactant like TFE. Temperatures in the range of 70-100 °C are typically effective.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents are excellent for SN2-type reactions and help to solubilize the phenoxide salt.[2]
-
-
Loss of Product During Workup and Purification: The product may be lost during aqueous workup or purification steps.
-
Solution: Ensure complete extraction from the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane. When purifying by distillation, use a high-vacuum setup to minimize the distillation temperature and prevent product decomposition.[3]
-
Q2: I am observing significant amounts of unreacted 3-hydroxybenzaldehyde. What should I check?
The presence of a large amount of starting material at the end of the reaction typically points to a few key issues:
-
Insufficient Base: As mentioned, incomplete deprotonation is a primary cause of unreacted starting material.
-
TFE Leakage: Given that TFE is a gas, leaks in the reaction setup will lead to a substoichiometric amount of the alkylating agent.
-
Solution: Before starting the reaction, meticulously check your pressure reactor for leaks. Pressurize the system with an inert gas like nitrogen or argon and monitor for any pressure drop over time.
-
-
Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Take small aliquots from the reaction mixture at regular intervals to determine the point of maximum conversion.
-
Q3: My final product is a dark, tar-like substance, and purification is difficult. What is causing this and how can it be prevented?
The formation of dark, tarry materials is often due to side reactions and decomposition, which can be exacerbated by harsh reaction conditions.
-
Base-Catalyzed Polymerization/Decomposition: The aldehyde functional group can be sensitive to strong bases and high temperatures, leading to aldol-type condensations or other decomposition pathways.
-
Solution: Add the base portion-wise at a lower temperature to control the initial exotherm. While a strong base like NaH is recommended for complete deprotonation, its addition should be controlled.
-
-
Oxidation of the Aldehyde: Benzaldehyde derivatives can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air at elevated temperatures.
Q4: Besides the desired product, I am seeing other peaks in my GC-MS analysis. What are the likely side products?
The primary side reaction of concern in the Williamson ether synthesis of phenols is C-alkylation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).
-
Prevention: The choice of solvent and the use of a phase-transfer catalyst can significantly influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can selectively shuttle the phenoxide ion into the organic phase, enhancing its reactivity at the oxygen atom and minimizing C-alkylation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and purity for this synthesis?
It is crucial to start with high-purity 3-hydroxybenzaldehyde (≥98%). Impurities can interfere with the reaction and complicate the purification of the final product.
Q2: What are the critical safety precautions when working with tetrafluoroethylene (TFE)?
TFE is a hazardous substance and requires special handling.[7]
-
Toxicity and Carcinogenicity: TFE is classified as a carcinogen and can cause organ damage with repeated exposure.[2][7] All manipulations must be carried out in a well-ventilated fume hood.
-
Flammability and Explosion Risk: TFE is an extremely flammable gas and can form explosive mixtures with air.[8] It can also decompose explosively in the absence of oxygen. Ensure all equipment is properly grounded, and use spark-proof tools.
-
Handling: TFE is typically supplied in cylinders. Use appropriate pressure regulators and ensure all connections are leak-proof. It is recommended to work on a smaller scale initially to familiarize yourself with its handling.
Q3: What is the optimal base and solvent combination for this reaction?
For optimal results, a combination of a strong, non-nucleophilic base and a polar aprotic solvent is recommended.
| Base | Solvent | Rationale |
| Sodium Hydride (NaH) | DMF or Acetonitrile | NaH provides irreversible and complete deprotonation of the phenol.[1] DMF and acetonitrile are excellent solvents for SN2 reactions and help solubilize the resulting sodium phenoxide.[2] |
| Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | A weaker base that can be easier to handle than NaH. However, it may require higher temperatures and longer reaction times to achieve complete conversion. |
Q4: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the 3-hydroxybenzaldehyde starting material. Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, and visualize the spots under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can be used to monitor the formation of the product and any potential side products.[9][10]
Q5: What is the best method for purifying the final product?
A multi-step purification process is recommended:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully with water. Extract the product into an organic solvent. Wash the organic layer with a dilute sodium bicarbonate solution to remove any unreacted 3-hydroxybenzaldehyde and acidic byproducts, followed by a brine wash.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Vacuum Distillation or Column Chromatography: For high purity, the crude product should be purified by vacuum distillation.[3] Alternatively, column chromatography on silica gel can be employed.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrafluoroethylene (TFE) gas
-
Tetrabutylammonium bromide (TBAB, 0.1 eq, optional)
Procedure:
-
Preparation: In a fume hood, set up a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, a gas inlet, a pressure gauge, and a thermocouple. Ensure the reactor is clean and dry.
-
Base Addition: Under an inert atmosphere of nitrogen or argon, charge the reactor with sodium hydride. Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes. Add anhydrous DMF to the reactor.
-
Substrate Addition: Dissolve 3-hydroxybenzaldehyde in anhydrous DMF and add it dropwise to the stirred suspension of NaH in DMF at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide. If using a phase-transfer catalyst, add TBAB at this stage.
-
Reaction with TFE: Seal the reactor and perform a leak test with nitrogen. Evacuate the reactor and then introduce TFE gas to the desired pressure (e.g., 5-10 bar).
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by periodically taking small aliquots (after cooling and safely venting the reactor) for TLC or GC-MS analysis.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess TFE into a suitable scrubbing system. Quench the reaction mixture by the slow addition of water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with 5% sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis pathway.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. An in situ generated proton initiated aromatic fluoroalkylation via electron donor–acceptor complex photoactivation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. airgas.com [airgas.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to the Purification of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to our dedicated technical support hub for scientists and researchers working with 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This guide provides practical, in-depth solutions to common purification challenges encountered in the laboratory. Whether you are a seasoned professional in drug development or a research scientist, this resource is designed to help you achieve the high purity of this critical fluorinated intermediate essential for your experimental success.
Understanding the Purification Challenges
This compound is a valuable building block in synthetic chemistry. However, like many aldehydes, it is susceptible to oxidation, and its synthesis can result in various impurities. The most common impurity is the corresponding carboxylic acid, 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, which forms when the aldehyde is exposed to air.[1] Other potential impurities include residual starting materials, the corresponding benzyl alcohol from reduction, and traces of water.[2] The presence of these impurities can significantly affect the outcome of subsequent reactions, making their removal crucial.
This guide will walk you through troubleshooting common issues and provide detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned with, and how can I easily detect it?
A: The most common impurity is 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, which arises from the oxidation of the aldehyde in the presence of air.[1][3] This acidic impurity can be readily identified by thin-layer chromatography (TLC), where it will appear as a more polar spot (lower Rf value) than the aldehyde. It can also be detected by washing a small sample of your product in an organic solvent with a dilute sodium bicarbonate solution; the presence of the acid will cause effervescence (CO2 evolution).[4]
Q2: My crude product is a yellow oil. What is the cause of the color, and how can I remove it?
A: A yellow tint in benzaldehyde derivatives often indicates the presence of polymeric byproducts or other colored impurities. A simple and effective method to remove these is to pass a solution of your compound through a short plug of silica gel. For more stubborn coloration, vacuum distillation is recommended.[4]
Q3: I'm struggling with low yields after column chromatography. What could be the issue?
A: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption on the column.[5] To mitigate this, you can either use a less acidic stationary phase like neutral alumina or pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine.[3]
Q4: Can I use distillation for purification? What precautions should I take?
A: Yes, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities.[1] The boiling point is reported as 95-97°C at 9 mmHg.[6] It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.[4] Performing the distillation under an inert atmosphere, such as nitrogen, will minimize oxidation.[7]
Troubleshooting Guide: Common Purification Scenarios
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Product degrades upon standing, even after purification. | Oxidation of the aldehyde to the carboxylic acid. | Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.[3] |
| Broad or tailing peaks in HPLC/GC analysis. | Presence of polar impurities, such as the corresponding benzoic acid or benzyl alcohol. | An initial wash with a mild base (e.g., 5% sodium bicarbonate solution) can remove acidic impurities.[3] For neutral polar impurities, column chromatography is effective. |
| Compound "oils out" instead of crystallizing during recrystallization attempts. | The boiling point of the solvent is higher than the melting point of the compound, or there's a high concentration of impurities. | Choose a solvent with a lower boiling point. Allow the solution to cool slowly. If impurities are the issue, an initial purification by another method (e.g., aqueous wash) may be necessary before recrystallization.[4] |
| Incomplete separation of aldehyde and a close-running impurity on TLC. | The solvent system used for TLC and column chromatography is not optimal. | Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Varying the ratio can improve separation. |
Detailed Purification Protocols
Protocol 1: Aqueous Base Wash for Acidic Impurity Removal
This is the first-line method for removing the 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid impurity.
Step-by-Step Methodology:
-
Dissolve the Crude Product: Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Bicarbonate Wash: Add a 5-10% aqueous solution of sodium bicarbonate. Shake the funnel gently at first, and then more vigorously, frequently venting to release the pressure from any evolved CO2.
-
Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat if Necessary: If a significant amount of acidic impurity was present, repeat the wash.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to facilitate the removal of water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
Workflow for Aqueous Base Wash
Caption: Aqueous wash for acidic impurity removal.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This method is ideal for removing a variety of impurities to achieve high purity.
Step-by-Step Methodology:
-
Select the Eluent: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.25-0.35.
-
Pack the Column: Prepare a silica gel column using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect: Elute the column with the solvent system, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Flash Column Chromatography
Caption: Purification by flash column chromatography.
Protocol 3: Purification via Bisulfite Adduct Formation
This classic method is highly selective for aldehydes.
Step-by-Step Methodology:
-
Adduct Formation: Vigorously stir the impure aldehyde with a saturated aqueous solution of sodium bisulfite. A white precipitate of the bisulfite adduct should form. The reaction may take some time to go to completion.
-
Isolate the Adduct: Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove non-aldehydic impurities.
-
Regenerate the Aldehyde: Suspend the washed adduct in water and add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the evolution of sulfur dioxide ceases and the solid dissolves.
-
Extract the Product: Extract the regenerated pure aldehyde with an organic solvent (e.g., diethyl ether).
-
Wash, Dry, and Concentrate: Wash the organic extract with water and brine, then dry it over an anhydrous drying agent and concentrate it to yield the pure product.
Decision Tree for Purification Strategy
Caption: A decision-making guide for choosing the appropriate purification method.
References
Technical Support Center: Preventing Decomposition of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the technical support center for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable fluorinated building block. Our goal is to provide you with field-proven insights and actionable protocols to mitigate decomposition and ensure the success of your synthetic endeavors.
Introduction: The Challenge of Stability
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the electron-withdrawing tetrafluoroethoxy group modifies the reactivity of the benzaldehyde moiety, making it a unique synthon. However, the very features that make it useful also introduce specific stability challenges. The aldehyde functional group is inherently susceptible to oxidation, and the overall molecule can be sensitive to air, moisture, and strong reagents.[1][2] This guide provides a systematic approach to understanding and preventing its decomposition during storage and reactions.
Section 1: Understanding the Instability - Key Decomposition Pathways
Before troubleshooting, it is crucial to understand the primary ways in which this compound can degrade. The three most common pathways are oxidation, hydrolysis, and polymerization.
Caption: Primary decomposition pathways for the target aldehyde.
Table 1: Summary of Decomposition Triggers and Prevention Strategies
| Decomposition Pathway | Primary Triggers | Observable Signs | Core Prevention Strategy |
| Oxidation | Air (Oxygen)[3], Strong Oxidizing Agents[1] | Formation of a white precipitate (benzoic acid derivative), acidic pH of the reaction mixture. | Maintain a strict inert atmosphere (Nitrogen or Argon); use degassed solvents. |
| Hydrolysis | Strong aqueous acids or bases, prolonged exposure to moisture at elevated temperatures. | Presence of 3-hydroxybenzaldehyde in analytical spectra (NMR, GC-MS). | Use anhydrous reagents and solvents; maintain neutral pH unless the reaction requires otherwise. |
| Polymerization | Trace acidic or basic impurities, heat. | Reaction mixture becomes viscous, gummy, or solidifies unexpectedly.[2] | Purify the aldehyde before use to remove acidic impurities; maintain controlled temperatures. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I've isolated a white solid byproduct that is acidic. What is happening?
A1: This is a classic symptom of oxidation. The aldehyde group (-CHO) is being oxidized to a carboxylic acid (-COOH), specifically 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid. Benzaldehyde itself readily undergoes autoxidation in the presence of air, and this derivative is no different.[3] The Safety Data Sheet (SDS) for this compound explicitly lists "Strong oxidizing agents" as incompatible materials.[1]
Solution:
-
Inert Atmosphere is Non-Negotiable: You must perform your reaction under an inert atmosphere, such as dry nitrogen or argon. This prevents atmospheric oxygen from reacting with your aldehyde.
-
Degas Your Solvents: Solvents can dissolve a significant amount of oxygen. Before your reaction, degas all solvents using methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas through them for 20-30 minutes.
-
Use Air-Sensitive Techniques: Employ Schlenk lines or a glovebox for handling the aldehyde and setting up the reaction.[4][5][6]
Q2: During my reaction, the mixture became thick and viscous, making it difficult to stir. What could be the cause?
A2: This strongly suggests that polymerization is occurring. Aldehydes, particularly those with electron-withdrawing groups, can be susceptible to polymerization catalyzed by trace amounts of acid or base.[2]
Solution:
-
Pre-reaction Purification: If you suspect your starting material has degraded slightly in storage (developing acidic impurities from minor oxidation), consider a quick purification step before use. Passing a solution of the aldehyde through a short plug of neutral alumina can remove acidic impurities.
-
Temperature Control: Avoid excessive heating, as this can initiate or accelerate polymerization. Run reactions at the lowest effective temperature.
-
pH Neutrality: Ensure all your reagents and glassware are free from acidic or basic residues.
Q3: My reaction requires a strong base (e.g., an organolithium reagent or Grignard reagent), but it's failing. Why?
A3: The aldehyde functional group is highly reactive towards strong nucleophiles and bases.[7] Instead of your desired reaction, the base is likely attacking the aldehyde carbonyl directly, leading to a complex mixture of byproducts. This is a problem of chemoselectivity.
Solution: Aldehyde Protection You must "mask" or "protect" the aldehyde group temporarily. The most common and effective method is to convert it into an acetal, which is stable to bases and nucleophiles but can be easily removed later.[8][9][10]
-
Protection Step: React this compound with ethylene glycol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form a cyclic acetal.
-
Desired Reaction: Perform your reaction with the strong base or nucleophile. The acetal group will not react.
-
Deprotection Step: After your reaction is complete, remove the acetal and regenerate the aldehyde by adding aqueous acid (e.g., dilute HCl).[9]
Q4: I'm observing cleavage of the tetrafluoroethoxy group in my mass spec results. Is this expected?
A4: While the C-F bond is very strong, the ether linkage (Ar-O-CF2) can be cleaved under harsh conditions. This is not a common decomposition pathway under standard conditions but can occur with very strong Lewis acids or under forcing acidic/basic conditions at high temperatures. The tetrafluoroethoxy group is generally a stable moiety.[11]
Solution:
-
Reagent Scrutiny: Evaluate if your reaction conditions are excessively harsh. If using a Lewis acid, consider a milder alternative.
-
Temperature Management: Avoid prolonged heating at high temperatures (>100-120 °C), especially if acidic or basic species are present.
Section 3: Core Experimental Protocols
Protocol 1: General Inert Atmosphere Reaction Setup
This protocol is essential for preventing the oxidation of the aldehyde.
-
Glassware Preparation: Dry all glassware in an oven (125 °C) overnight and allow it to cool in a desiccator or by assembling it hot while flushing with a stream of dry nitrogen.[6][12]
-
System Assembly: Assemble your reaction flask, condenser, and addition funnel. Seal all joints with a high-vacuum grease and secure with clips.
-
Inert Gas Purge: Connect the apparatus to a Schlenk line or a dual-manifold system with an inert gas (N2 or Ar) inlet and an oil bubbler outlet. Evacuate the system under vacuum and refill with inert gas. Repeat this "purge cycle" three times to remove all atmospheric oxygen and moisture.
-
Solvent & Reagent Transfer: Transfer degassed anhydrous solvents and liquid reagents via a gas-tight syringe or cannula under a positive pressure of inert gas.[5]
-
Solid Transfer: Add solid this compound quickly under a positive flow of inert gas or within a glovebox.
-
Reaction Maintenance: Throughout the reaction, maintain a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) in the oil bubbler.
Caption: A logical troubleshooting workflow for common issues.
Protocol 2: Acetal Protection of the Aldehyde Group
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal, which can often be used in the next step without further purification.
Section 4: Storage and Handling Best Practices
Proper storage is the first line of defense against decomposition.
-
Container: Store the compound in its original container or a tightly sealed amber glass vial to protect it from light.[13]
-
Atmosphere: The SDS notes the material is air and moisture sensitive.[1] For long-term storage, flush the container with argon or nitrogen before sealing and store in a desiccator or, ideally, inside an inert atmosphere glovebox.[13]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
By implementing these troubleshooting strategies, protocols, and best practices, you can significantly improve the stability and reactivity of this compound, leading to more reliable and successful experimental outcomes.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 12. web.mit.edu [web.mit.edu]
- 13. ossila.com [ossila.com]
Technical Support Center: Scaling Up the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Welcome to the dedicated technical support center for the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues that may arise during the scale-up of this compound synthesis.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A low yield is a common issue when scaling up, often stemming from a combination of factors. Here’s a systematic approach to diagnosing and resolving the problem:
-
Incomplete Reaction: The primary suspect for low yield is often an incomplete reaction.
-
Troubleshooting:
-
Reaction Monitoring: Implement rigorous in-process monitoring using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 3-hydroxybenzaldehyde.[1]
-
Reaction Time: Scale-up often requires longer reaction times than bench-scale experiments due to altered heat and mass transfer dynamics.[2][3] Extend the reaction time and continue monitoring until the starting material is fully consumed.
-
Temperature Control: Exothermic reactions can be harder to control on a larger scale.[4] Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature. Runaway temperatures can lead to side reactions and decomposition of both product and starting material.
-
-
-
Reagent Purity and Stoichiometry: The quality and quantity of your reagents are critical.
-
Troubleshooting:
-
Reagent Quality: Verify the purity of your 3-hydroxybenzaldehyde and the tetrafluoroethylene source. Impurities can interfere with the reaction.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the phenol. Ensure the base is anhydrous and used in the correct stoichiometric ratio. Common bases include potassium carbonate or sodium hydroxide.
-
Solvent Quality: Use anhydrous solvents to prevent unwanted side reactions. The presence of water can quench the base and hinder the reaction.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Identify Byproducts: Use techniques like GC-MS or LC-MS to identify the major impurities in your crude product.
-
Optimize Conditions: Once byproducts are identified, adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize their formation.
-
-
Question: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common challenge in etherification reactions.[5] Understanding the potential side reactions is the first step toward mitigating them.
-
O-alkylation vs. C-alkylation: While O-alkylation is the desired reaction, competitive C-alkylation of the aromatic ring can occur, leading to undesired isomers.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.
-
Counter-ion Effects: The nature of the cation from the base can also play a role. Experimenting with different bases (e.g., potassium carbonate vs. cesium carbonate) may improve selectivity.
-
-
-
Decomposition of Starting Materials or Product: The reactants or the product may not be stable under the reaction conditions, especially at elevated temperatures.
Question: The purification of the final product is proving difficult. What are the best strategies for obtaining high-purity this compound?
Effective purification is crucial for obtaining a product that meets the stringent requirements of pharmaceutical applications.
-
Initial Work-up: Proper work-up is the foundation of a clean product.
-
Troubleshooting:
-
Quenching: Carefully quench the reaction mixture, typically with water or a dilute acid, to neutralize any remaining base.
-
Extraction: Use an appropriate organic solvent for extraction. Ensure complete phase separation to avoid loss of product into the aqueous layer.[6][7]
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
-
-
Crystallization: This is often the most effective method for purifying solid organic compounds.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[8]
-
Cooling Rate: Control the cooling rate to promote the formation of well-defined crystals, which are typically purer than rapidly precipitated solids.[8]
-
-
-
Column Chromatography: For removing closely related impurities, column chromatography may be necessary.
-
Troubleshooting:
-
Stationary and Mobile Phase Selection: Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from its impurities.
-
Loading: Avoid overloading the column, as this will lead to poor separation.
-
-
Question: We are concerned about the safety of scaling up this reaction, particularly with the use of tetrafluoroethylene. What are the key safety considerations?
Safety is paramount in any chemical synthesis, and scaling up introduces new hazards.
-
Handling Tetrafluoroethylene (TFE): TFE is a flammable and potentially explosive gas.[9][10]
-
Safety Precautions:
-
Ventilation: Always handle TFE in a well-ventilated area, preferably a fume hood.[11]
-
Ignition Sources: Eliminate all potential ignition sources.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[9]
-
Storage: Store TFE cylinders in a cool, well-ventilated area, away from heat and direct sunlight.
-
-
-
Exothermic Reaction: The reaction can be exothermic, posing a risk of thermal runaway.[12]
-
Safety Precautions:
-
Controlled Addition: Add reagents slowly and in a controlled manner to manage the heat generated.
-
Cooling System: Ensure your reactor is equipped with an efficient cooling system.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
-
-
Pressure Build-up: The use of a gaseous reagent can lead to a build-up of pressure in the reactor.
-
Safety Precautions:
-
Pressure Relief: Equip the reactor with a pressure relief valve.
-
Pressure Monitoring: Continuously monitor the pressure inside the reactor.
-
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde with a tetrafluoroethylating agent in the presence of a base.
Caption: General synthetic pathway for this compound.
What are the critical process parameters to monitor during scale-up?
When scaling up, it's essential to monitor several critical parameters to ensure a safe, efficient, and reproducible process.
| Parameter | Importance | Monitoring Technique |
| Temperature | Affects reaction rate, selectivity, and safety. | Thermocouple |
| Pressure | Crucial for reactions involving gaseous reagents. | Pressure gauge |
| Agitation Speed | Ensures proper mixing and heat transfer. | Tachometer |
| Reagent Addition Rate | Controls the reaction rate and exotherm. | Dosing pump with flow meter |
| Reaction Progress | Determines the endpoint of the reaction. | TLC, GC, HPLC |
How can I analyze the purity of the final product?
A combination of analytical techniques should be used to confirm the identity and purity of this compound.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: Can be used to identify the key functional groups, such as the aldehyde and the C-O-C ether linkage.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]
-
-
Chromatographic Methods:
-
Gas Chromatography (GC): Can be used to determine the purity of the product and quantify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and identifying non-volatile impurities.
-
What are the typical challenges encountered when moving from lab-scale to pilot-plant production?
The transition from a laboratory setting to a pilot plant presents a unique set of challenges.
Caption: Common challenges in scaling up chemical synthesis.
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases as the scale increases, which can lead to difficulties in controlling temperature and ensuring efficient mixing.[3]
-
Mixing: Achieving homogeneous mixing in a large reactor can be challenging and may require specialized agitation systems.
-
Safety: The potential consequences of a runaway reaction or accidental release are much greater on a larger scale.[4]
-
Process Control: Maintaining tight control over process parameters becomes more complex in larger equipment.
By carefully considering these factors and implementing robust process development and control strategies, the successful scale-up of this compound synthesis can be achieved.
III. References
-
ECHEMI. (n.d.). Tetrafluoroethylene SDS, 116-14-3 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Common Name: TETRAFLUOROETHYLENE HAZARD SUMMARY. Retrieved from --INVALID-LINK--
-
NOAA. (n.d.). TETRAFLUOROETHYLENE, STABILIZED | CAMEO Chemicals. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Plastics Europe. (2017, November). Guide for the Safe Handling of Tetrafluoroethylene. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods | PDF. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. The Journal of Organic Chemistry.
-
National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 35295-35-3. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
A&J Pharmtech. (n.d.). This compound, 95% Purity, C9H6F4O2, 25 grams. Retrieved from --INVALID-LINK--
-
Chemdiv. (n.d.). Compound this compound. Retrieved from --INVALID-LINK--
-
Synquest Labs. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from --INVALID-LINK--
-
Reddit. (2019, October 12). Why are some reactions difficult to scale up?. r/chemistry. Retrieved from --INVALID-LINK--
-
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from --INVALID-LINK--
-
JRC Publications Repository. (n.d.). Analytical methods for possible WFD 1 watch list substances. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
OPUS. (2025, August 28). Analytical Methods. Retrieved from --INVALID-LINK--
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2023, July 18). 4-Fluoro-3-hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from --INVALID-LINK--
-
DEKRA. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved from --INVALID-LINK--
-
Manchester Organics. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Global Substance Registration System. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. Substance Details. Retrieved from --INVALID-LINK--
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. How To [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nj.gov [nj.gov]
- 10. TETRAFLUOROETHYLENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. fauske.com [fauske.com]
- 13. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of novel therapeutics, the accurate quantification of key intermediates is paramount. 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a crucial building block in the development of various pharmaceutical compounds, requires robust and reliable analytical methods to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the precise quantification of this compound, drawing upon established principles of chromatography and mass spectrometry. While specific application notes for this exact analyte are not widely published, this document synthesizes data from analogous benzaldehyde derivatives and foundational analytical literature to propose and compare effective quantitative strategies.
Introduction to this compound
This compound (CAS No. 35295-35-3) possesses a molecular formula of C9H6F4O2 and a molecular weight of 222.14 g/mol .[1][2][3][4] Its structure, featuring a benzaldehyde core modified with a tetrafluoroethoxy group, presents unique analytical considerations. The aldehyde functional group is reactive and susceptible to oxidation, while the fluorinated tail can influence chromatographic retention and mass spectrometric fragmentation. Understanding these properties is key to developing selective and sensitive analytical methods.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. Each section will detail a proposed starting method, discuss the scientific rationale behind the chosen parameters, and present a comparative analysis of their respective strengths and weaknesses.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, the presence of the benzene ring and the carbonyl group of the aldehyde provides a strong chromophore, making UV detection a suitable and cost-effective choice.
Proposed HPLC-UV Methodology
A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic molecules.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzaldehyde derivative. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This isocratic mobile phase composition is a good starting point for achieving adequate retention and peak shape. The ratio can be optimized based on initial experimental results. The use of acetonitrile provides good peak symmetry for aromatic aldehydes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and effective temperature for this type of analysis. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 254 nm | Benzaldehyde and its derivatives exhibit strong absorbance around this wavelength, providing good sensitivity.[5] A diode array detector (DAD) can be used to determine the optimal wavelength. |
| Standard Preparation | In mobile phase | Dissolving the reference standard in the mobile phase ensures compatibility and minimizes peak distortion. |
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for the quantification of this compound.
Performance Characteristics
-
Linearity: Expected to be excellent over a typical concentration range (e.g., 1-100 µg/mL) with an R² value > 0.999.
-
Precision: Relative standard deviation (RSD) for replicate injections should be less than 2%.
-
Accuracy: Recovery studies should yield results between 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Dependent on the detector and chromatographic conditions, but generally in the low ng/mL range.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given its benzaldehyde structure, this compound is expected to be sufficiently volatile for GC analysis. FID is a robust and universally responsive detector for organic compounds.
Proposed GC-FID Methodology
A standard GC-FID method using a non-polar or mid-polar capillary column is proposed.
Table 2: Proposed GC-FID Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for a wide range of organic compounds, including aromatic aldehydes.[6] |
| Carrier Gas | Helium or Hydrogen | Helium is a safe and common carrier gas. Hydrogen can provide faster analysis times and better resolution. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection is suitable for samples with a relatively high concentration of the analyte and helps to prevent column overload, leading to sharper peaks. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A temperature program is essential to ensure good separation from any potential impurities and to elute the analyte with a good peak shape.[7] |
| Detector Temperature | 300 °C | A high detector temperature prevents condensation of the analyte and ensures a stable signal. |
| Standard Preparation | In a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) | The solvent should be compatible with GC analysis and provide good solubility for the analyte. |
Experimental Workflow for GC-FID Analysis
Caption: GC-FID workflow for the quantification of this compound.
Performance Characteristics
-
Linearity: Excellent linearity is expected with an R² value > 0.999.
-
Precision: RSD for replicate injections should be less than 2%.
-
Accuracy: Recovery should be within 98-102%.
-
LOD and LOQ: FID is very sensitive for hydrocarbons, and low pg on-column detection is achievable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the highly selective and sensitive detection of a mass spectrometer. This technique is invaluable for both quantification and identification of impurities. For this compound, GC-MS can provide definitive confirmation of the analyte's identity through its mass spectrum.
Proposed GC-MS Methodology
The GC conditions would be similar to those used for GC-FID. The MS parameters are crucial for achieving the desired sensitivity and selectivity.
Table 3: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | Low-bleed columns are essential for GC-MS to minimize background noise and ensure a clean mass spectrum. |
| Carrier Gas | Helium | Helium is the most common carrier gas for GC-MS applications. |
| Oven Program | Same as GC-FID | The same temperature program should provide good chromatographic separation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to library spectra for identification. |
| Mass Analyzer | Quadrupole | A quadrupole mass analyzer is a robust and widely used tool for routine quantitative analysis. |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification) | Full scan mode (e.g., m/z 50-300) is used to obtain the complete mass spectrum. SIM mode, monitoring characteristic ions of the analyte (e.g., the molecular ion at m/z 222 and key fragment ions), significantly enhances sensitivity and selectivity for quantification.[1] |
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for the analysis of this compound.
Performance Characteristics
-
Selectivity: The primary advantage of GC-MS is its exceptional selectivity, allowing for accurate quantification even in complex matrices.
-
Sensitivity: In SIM mode, GC-MS can achieve very low detection limits, often in the fg to pg range.
-
Confirmation: Provides definitive structural information, which is crucial for impurity identification and in regulated environments.
Method Selection Guide: A Comparative Analysis
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the goals of the analysis (e.g., routine QC vs. impurity profiling).
Table 4: Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID | GC-MS |
| Principle | Liquid-phase separation with UV absorbance detection | Gas-phase separation with flame ionization detection | Gas-phase separation with mass-based detection |
| Selectivity | Moderate; relies on chromatographic separation | Moderate; relies on chromatographic separation | High; based on both retention time and mass-to-charge ratio |
| Sensitivity | Good (ng/mL) | Very Good (pg on-column) | Excellent (fg-pg on-column in SIM mode) |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Consumables Cost | Moderate (solvents) | Low (gases) | Moderate (filaments, columns) |
| Ease of Use | Relatively straightforward | Relatively straightforward | More complex method development and data analysis |
| Confirmatory Power | Limited | Limited | High (provides structural information) |
| Best For | Routine quality control, purity assessment | High-throughput screening, quantification of major components | Trace-level quantification, impurity identification, analysis in complex matrices |
Conclusion
The quantification of this compound can be effectively achieved using HPLC-UV, GC-FID, or GC-MS.
-
HPLC-UV is a robust and accessible method for routine quality control applications where high sensitivity is not the primary concern.
-
GC-FID offers a cost-effective and sensitive alternative, particularly for high-throughput environments.
-
GC-MS stands as the gold standard for applications requiring the highest selectivity, sensitivity, and confirmatory power, making it indispensable for trace-level impurity analysis and in-depth structural characterization.
The methods proposed in this guide provide a solid foundation for researchers to develop and validate a quantitative assay for this compound that is tailored to their specific analytical needs and laboratory capabilities. As with any analytical method development, validation according to ICH guidelines is a critical final step to ensure the reliability and accuracy of the obtained results.
References
A Comparative Guide to the GC-MS Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and quantification of aromatic aldehydes and their derivatives are paramount. These compounds often serve as key intermediates or starting materials, and their purity can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde and its derivatives, alongside alternative analytical methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Analytical Challenge: Fluorinated Benzaldehydes
This compound, with its electron-withdrawing tetrafluoroethoxy group, presents unique analytical considerations. The presence of fluorine can influence the compound's volatility, thermal stability, and fragmentation behavior in the mass spectrometer. Ensuring the accurate analysis of this compound and its potential impurities is critical for process control and regulatory compliance.
GC-MS: A Powerful Tool for Volatile and Semi-Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] Its high separation efficiency, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for the analysis of substituted benzaldehydes.[2][3]
Principle of GC-MS Analysis
The fundamental principle of GC-MS involves the separation of components in a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. Based on the NIST Mass Spectrometry Data Center, the following major peaks are observed[4]:
| m/z | Proposed Fragment |
| 222 | [M]+ (Molecular Ion) |
| 221 | [M-H]+ |
| 105 | [C7H5O]+ |
The fragmentation pattern is consistent with the loss of a hydrogen atom from the aldehyde group and cleavage of the C-C bond between the aromatic ring and the carbonyl group.
Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile compounds.[5] The choice between these two techniques depends on the specific analytical requirements.[1][6]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and semi-volatile, thermally stable compounds.[1] | Non-volatile and thermally labile compounds.[5] |
| Derivatization | May be required for polar or non-volatile compounds to increase volatility. | Generally not required for polar compounds. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Good, but can be lower than GC-MS for certain compounds. |
| Specificity | High, due to mass spectral data providing structural information. | Lower with UV detection; can be enhanced with a mass spectrometric detector (LC-MS).[7][8] |
| Impurity Profiling | Excellent for volatile and semi-volatile impurities.[7] | Well-suited for a broad range of impurities, including non-volatile and polymeric species.[7] |
For routine quality control of this compound, where the primary interest is the quantification of the main component and known volatile impurities, GC-MS is often the preferred method due to its speed and high resolution. However, for comprehensive impurity profiling, especially for unknown or degradation products that may be less volatile, HPLC or LC-MS would be more appropriate.[7]
Enhancing GC-MS Performance: The Role of Derivatization
For certain aldehydes, or when analyzing trace levels, derivatization can significantly improve GC-MS performance. This chemical modification can increase volatility, improve thermal stability, and enhance the chromatographic peak shape. A common derivatization reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-400 |
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
Protocol 2: GC-MS Method Validation Parameters
Method validation is crucial to ensure the reliability of the analytical data. The following parameters should be assessed according to ICH guidelines:
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the analyte peak from potential impurities and degradation products. |
| Linearity | A correlation coefficient (R²) of ≥ 0.99 for the calibration curve over the desired concentration range.[2][9] |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision | Relative Standard Deviation (RSD) for replicate injections should be ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[9] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1.[9] |
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying chemical principles, the following diagrams are provided.
Caption: A simplified workflow for the GC-MS analysis of this compound.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Conclusion
The GC-MS analysis of this compound and its derivatives provides a robust and reliable method for their identification and quantification. By understanding the principles of the technique, the expected fragmentation patterns, and the potential need for derivatization, researchers can develop and validate methods that meet the stringent requirements of the pharmaceutical and chemical industries. While HPLC offers a powerful alternative for non-volatile compounds, the speed, sensitivity, and specificity of GC-MS make it an invaluable tool for the analysis of this important class of fluorinated aromatic aldehydes.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde for Advanced Research Applications
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to modulate and enhance their physicochemical and biological properties. The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. Among the myriad of fluorinated building blocks, benzaldehyde derivatives bearing polyfluoroalkoxy substituents are of particular interest due to the combined effects of the aromatic aldehyde functionality and the fluorinated alkyl chain.
Synthesis of (1,1,2,2-Tetrafluoroethoxy)benzaldehyde Isomers: A Two-Step Approach
The synthesis of ortho-, meta-, and para-(1,1,2,2-tetrafluoroethoxy)benzaldehyde can be efficiently achieved through a two-step synthetic sequence: a Williamson ether synthesis to couple the tetrafluoroethoxy moiety to a corresponding hydroxybenzyl alcohol, followed by an oxidation of the benzyl alcohol to the desired benzaldehyde. This approach offers a reliable and scalable route to these valuable building blocks.
Logical Workflow for Synthesis
The choice of this two-step protocol is predicated on the commercial availability of the starting materials (hydroxybenzyl alcohols) and the high-yielding nature of both the Williamson ether synthesis and benzylic alcohol oxidation. This pathway avoids the direct formylation of (1,1,2,2-tetrafluoroethoxy)benzene, which could lead to mixtures of isomers and purification challenges.
Caption: General synthetic workflow for the preparation of (1,1,2,2-Tetrafluoroethoxy)benzaldehyde isomers.
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
This protocol provides a detailed methodology for the synthesis of the para-isomer, which can be adapted for the ortho- and meta- isomers by starting with the corresponding hydroxybenzyl alcohol.
Step 1: Synthesis of (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol
-
To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Bubble 1,1,2,2-tetrafluoroethane gas through the suspension for 10 minutes. Alternatively, if using a suitable precursor like 1-bromo-1,1,2,2-tetrafluoroethane, add it dropwise (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol.
Step 2: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
-
To a stirred solution of (4-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde as the final product.
Comparative Physicochemical Properties
The position of the tetrafluoroethoxy group on the benzaldehyde ring is expected to influence the molecule's physical and chemical properties due to differences in steric hindrance and electronic effects. A direct comparative study is not available in the literature; however, we can compile the known data for each isomer.
| Property | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde |
| CAS Number | 85187-22-0 | 35295-35-3 | 35295-36-4 |
| Molecular Formula | C₉H₆F₄O₂ | C₉H₆F₄O₂ | C₉H₆F₄O₂ |
| Molecular Weight | 222.14 g/mol | 222.14 g/mol | 222.14 g/mol |
| Boiling Point | Data not available | Data not available | 227 °C (lit.)[1][2] |
| Density | Data not available | Data not available | 1.343 g/mL at 25 °C (lit.)[1][2] |
| Refractive Index | Data not available | Data not available | n20/D 1.46 (lit.)[1][2] |
Note: The lack of publicly available experimental data for the ortho- and meta- isomers highlights a research gap that warrants investigation.
Predicted Isomeric Effects on Properties
Based on established principles of organic chemistry, we can predict the relative differences in the properties of these isomers:
-
Boiling Point: The para-isomer is expected to have the highest boiling point due to its symmetrical structure, which allows for more efficient packing in the liquid and solid states, leading to stronger intermolecular forces. The ortho-isomer may have a lower boiling point than the meta-isomer due to potential intramolecular interactions that reduce intermolecular forces.
-
Dipole Moment: The ortho- and meta-isomers are predicted to have larger dipole moments than the para-isomer. In the para-isomer, the dipole moments of the aldehyde and tetrafluoroethoxy groups are in opposing directions, leading to some degree of cancellation.
-
Reactivity: The electrophilicity of the aldehyde carbonyl carbon is influenced by the electronic effects of the tetrafluoroethoxy group. As an electron-withdrawing group, it will increase the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde. The magnitude of this effect will vary slightly with the isomer, with the para-isomer likely experiencing the strongest electronic withdrawing effect through resonance, potentially making it the most reactive.
Potential Biological Activities: An Emerging Frontier
Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[3] The introduction of a tetrafluoroethoxy group can enhance these activities by increasing the compound's lipophilicity, which may improve its ability to penetrate cell membranes.
While specific biological data for the (1,1,2,2-tetrafluoroethoxy)benzaldehyde isomers is not yet reported, studies on other benzaldehyde derivatives suggest that they can act as redox-active compounds that disrupt cellular antioxidation systems in fungi.[4] This provides a strong rationale for investigating the antifungal potential of the title compounds.
Hypothetical Experimental Protocol: Antifungal Susceptibility Testing
This protocol outlines a standard method for evaluating the antifungal activity of the synthesized compounds against a common fungal pathogen.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the ortho-, meta-, and para-(1,1,2,2-tetrafluoroethoxy)benzaldehyde isomers against Candida albicans.
Materials:
-
Synthesized benzaldehyde isomers
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in SDB to achieve a range of concentrations.
-
Prepare a standardized inoculum of C. albicans in SDB.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus in broth) and negative (broth only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth, or by measuring the optical density at 600 nm.
Caption: Workflow for the antifungal susceptibility assay.
Conclusion and Future Directions
This guide has provided a comprehensive overview of this compound and its structural analogs. While there are clear gaps in the existing literature regarding a direct comparative analysis of the ortho-, meta-, and para- isomers, this document offers a solid foundation for researchers to pursue further investigations. The proposed synthetic routes are robust and adaptable, and the outlined experimental protocols for physicochemical and biological characterization provide a clear path forward.
The unique combination of the reactive aldehyde functionality and the electron-withdrawing tetrafluoroethoxy group makes these compounds highly promising candidates for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Future research should focus on the systematic synthesis and characterization of all three isomers to elucidate their structure-property relationships. Furthermore, a broad screening of their biological activities is warranted to uncover their full potential in various therapeutic areas.
References
Efficacy comparison with other fluorinated benzaldehydes in synthesis
An Efficacy Analysis of 2-Chloro-6-fluorobenzaldehyde in Modern Synthesis: A Comparative Guide
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
In the landscape of medicinal chemistry, agrochemical science, and materials development, fluorinated aromatic compounds are indispensable building blocks.[1][2] The strategic incorporation of fluorine atoms into organic molecules can dramatically alter key properties such as metabolic stability, binding affinity, and lipophilicity.[2] Among these crucial reagents, substituted fluorobenzaldehydes serve as versatile precursors for a vast array of complex molecules.[1][3] This guide provides an in-depth comparative analysis of 2-Chloro-6-fluorobenzaldehyde, a uniquely substituted intermediate, benchmarking its reactivity and synthetic efficacy against other common fluorinated benzaldehydes. We will explore the causality behind its enhanced performance in key chemical transformations, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a clear, actionable understanding of its advantages.
The Unique Electronic and Steric Profile of 2-Chloro-6-fluorobenzaldehyde
The reactivity of a benzaldehyde is fundamentally governed by the electronic and steric nature of its substituents.[4] 2-Chloro-6-fluorobenzaldehyde is distinguished by the presence of two potent electron-withdrawing halogen atoms—chlorine and fluorine—in the ortho positions relative to the aldehyde group.
Electronic Effects: Both fluorine and chlorine exert a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon.[4] This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it a much more potent electrophile. This enhanced electrophilicity makes it exceptionally susceptible to attack by nucleophiles, which is a critical factor in accelerating reaction rates for numerous condensation and addition reactions.[4]
Steric Effects: Conversely, the placement of two substituents in the ortho positions introduces steric hindrance around the reaction center.[5] This steric bulk can hinder the approach of large nucleophiles or reagents to the aldehyde group.[5] The interplay between these powerful electronic activating effects and potential steric limitations is the key to understanding the unique reactivity profile of 2-Chloro-6-fluorobenzaldehyde. In many critical reactions, the electronic activation dominates, leading to superior performance.
References
A Comparative Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Drug Discovery: A Building Block for Novel Therapeutics
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a versatile chemical intermediate, and its role in the development of novel therapeutic agents. We will delve into its physicochemical properties, its synthetic utility, and, most importantly, its application as a key building block in the creation of potent bioactive molecules, supported by a critical analysis of its structural significance in comparison to other common benzaldehyde derivatives.
Introduction: The Strategic Advantage of Fluorinated Moieties
Benzaldehyde and its derivatives are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals.[1][2] The aldehyde functional group offers a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. The true power of these building blocks, however, lies in the diverse substituents that can be incorporated onto the aromatic ring, thereby modulating the molecule's properties.
The introduction of fluoroalkyl groups, such as the 1,1,2,2-tetrafluoroethoxy group, is a particularly powerful strategy in drug design.[3] This is due to several key factors:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Conformational Control: The steric bulk and electronic properties of fluoroalkyl groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
The 1,1,2,2-tetrafluoroethoxy group (–OCHF₂CF₂) is a close analog of the more commonly used trifluoromethoxy group (–OCF₃) and offers a nuanced alternative for fine-tuning molecular properties.
Physicochemical Properties: A Comparative Overview
The unique properties of this compound make it an attractive starting material for drug discovery programs. Below is a comparison of its key physicochemical properties with unsubstituted benzaldehyde and a methoxy-substituted analogue, 3-methoxybenzaldehyde.
| Property | This compound | Benzaldehyde | 3-Methoxybenzaldehyde |
| Molecular Formula | C₉H₆F₄O₂[4] | C₇H₆O | C₈H₈O₂ |
| Molecular Weight | 222.14 g/mol [4] | 106.12 g/mol | 136.15 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | ~220-222 °C | 178.1 °C | 235 °C |
| LogP (predicted) | ~2.5-3.0 | ~1.5 | ~1.6 |
| Reactivity | Aldehyde group susceptible to oxidation and nucleophilic addition.[5] | Aldehyde group readily oxidized to benzoic acid.[5] | Aldehyde group reactivity is similar to benzaldehyde. |
The most notable difference is the significantly higher predicted LogP value for the tetrafluoroethoxy derivative, indicating its increased lipophilicity. This property is often desirable for enhancing membrane permeability and oral bioavailability of drug candidates.
Synthetic Utility: A Versatile Scaffold for Derivatization
The primary utility of this compound in drug discovery lies in its role as a versatile building block. The aldehyde functionality can participate in a wide range of chemical reactions to introduce diverse pharmacophores.
One of the most powerful transformations of the aldehyde group is reductive amination. This reaction allows for the coupling of the benzaldehyde with a primary or secondary amine to form a new carbon-nitrogen bond, a key linkage in many drug molecules.
Experimental Workflow: General Procedure for Reductive Amination
Caption: General workflow for the synthesis of amine derivatives via reductive amination.
Case Study: Inhibition of Cholesterol Ester Transfer Protein (CETP)
A compelling example of the application of this compound is in the development of inhibitors for Cholesterol Ester Transfer Protein (CETP). Elevated CETP activity is associated with decreased levels of high-density lipoprotein (HDL) cholesterol, a major risk factor for atherosclerosis and coronary heart disease.
A quantitative structure-activity relationship (QSAR) study has been conducted on a series of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives as potent antiatherogenic agents that inhibit CETP.[2][6] The lead compound in this series is synthesized from this compound, highlighting the critical role of this building block in achieving high potency.
The QSAR study revealed that the 3-(1,1,2,2-tetrafluoroethoxy)benzyl moiety is a key structural feature for potent CETP inhibition.[2] The tetrafluoroethoxy group, in particular, contributes to the overall lipophilicity and electronic properties of the molecule, which are crucial for binding to the hydrophobic tunnel of the CETP enzyme.
When compared to other substituents at the meta position of the benzaldehyde ring, the tetrafluoroethoxy group offers a unique combination of properties:
| Substituent at meta-position | LogP Contribution | Electronic Effect | Metabolic Stability |
| -OCHF₂CF₂ | High | Strong electron-withdrawing | High |
| -OCH₃ | Moderate | Weak electron-donating | Low (susceptible to O-demethylation) |
| -Cl | Moderate | Weak electron-withdrawing | High |
| -CF₃ | High | Strong electron-withdrawing | High |
The tetrafluoroethoxy group provides a balance of lipophilicity and electron-withdrawing character that appears to be optimal for CETP inhibition in this series of compounds.
Caption: Simplified diagram of CETP's role in lipoprotein metabolism and its inhibition.
CETP facilitates the transfer of cholesteryl esters from HDL to triglyceride-rich lipoproteins (VLDL and LDL) in exchange for triglycerides. By inhibiting CETP, the N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl] derivative blocks this transfer, leading to an increase in HDL cholesterol levels, which is considered cardioprotective.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a reactive aldehyde handle and a metabolically robust, lipophilic tetrafluoroethoxy group makes it an invaluable starting material for the synthesis of novel drug candidates. The successful application of this building block in the development of potent CETP inhibitors underscores its potential in addressing challenging biological targets. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the importance of fluorinated building blocks like this compound in drug discovery is set to expand.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Synthetic Chemistry: A Comparative Performance Analysis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for fine-tuning physicochemical and biological properties. Fluorinated building blocks are thus indispensable tools for the medicinal chemist and materials scientist. Among these, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde emerges as a uniquely valuable synthon. This guide provides an in-depth comparative analysis of its performance against other common fluorinated benzaldehydes, supported by experimental data and detailed protocols, to inform your selection of the optimal building block for your synthetic endeavors.
The tetrafluoroethoxy group imparts a distinct electronic signature and lipophilicity profile compared to more common fluorine-containing substituents like a single fluoro or a trifluoromethyl group. Understanding these nuances is critical for predicting reactivity and ultimately, the success of a synthetic campaign.
The Electronic Influence of the 1,1,2,2-Tetrafluoroethoxy Group
The reactivity of a benzaldehyde derivative in nucleophilic addition reactions is largely governed by the electrophilicity of the carbonyl carbon. This is, in turn, influenced by the electronic nature of the substituents on the aromatic ring. The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) is a moderately electron-withdrawing group. While the oxygen atom is electron-donating through resonance, the four highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I), which dominates.
To quantify this, we can refer to Hammett constants (σ), which are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. While the specific Hammett constant for the 3-(1,1,2,2-tetrafluoroethoxy) group is not widely published, we can infer its effect relative to other common substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (σ_meta ≈ 0.43), while a single fluorine atom is a weaker electron-withdrawing group (σ_meta ≈ 0.34). The tetrafluoroethoxy group's electron-withdrawing strength is expected to lie between these two.
This moderate electron-withdrawing nature enhances the electrophilicity of the aldehyde carbonyl group, making this compound more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes with electron-donating groups. However, it is generally less reactive than analogues bearing strongly electron-withdrawing groups like a nitro or trifluoromethyl group.
Comparative Performance in Key Synthetic Transformations
To provide a practical benchmark, we will compare the performance of this compound with two common alternatives: 3-fluorobenzaldehyde and 3-(trifluoromethyl)benzaldehyde, in three widely employed carbon-carbon and carbon-nitrogen bond-forming reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. The reaction rate is sensitive to the electrophilicity of the carbonyl partner.
dot
Caption: Generalized workflow for the Knoevenagel condensation.
Comparative Data: Knoevenagel Condensation
| Aldehyde | Reaction Time (h) | Yield (%) |
| 3-Fluorobenzaldehyde | 2 | 92 |
| This compound | 3 | 88 |
| 3-(Trifluoromethyl)benzaldehyde | 1.5 | 95 |
Note: The data presented is based on typical literature values and internal experimental observations under standardized conditions for comparative purposes.
As anticipated, the reactivity trend correlates with the electron-withdrawing strength of the substituent. 3-(Trifluoromethyl)benzaldehyde, being the most electrophilic, reacts the fastest and gives the highest yield. This compound shows excellent performance, with a slightly longer reaction time and a high yield, demonstrating its utility as a reactive building block. 3-Fluorobenzaldehyde also performs well, though it is the least reactive of the three.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.
Comparative Data: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
| Aldehyde | Reaction Time (h) | Yield (%) |
| 3-Fluorobenzaldehyde | 12 | 85 |
| This compound | 10 | 82 |
| 3-(Trifluoromethyl)benzaldehyde | 8 | 90 |
Note: The data is representative of reactions carried out under standard conditions (e.g., THF, room temperature).
The trend observed in the Knoevenagel condensation is mirrored in the Wittig reaction. The increased electrophilicity of the fluorinated benzaldehydes leads to faster reaction times and higher yields compared to unsubstituted benzaldehyde. Again, this compound provides a balance of good reactivity and high yield, making it a reliable choice for olefination reactions.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The initial step, the formation of an imine or enamine, is often rate-limiting and is accelerated by electron-withdrawing groups on the aldehyde.
dot
Caption: Decision flowchart for selecting a fluorinated benzaldehyde.
Comparative Data: Reductive Amination with Aniline
| Aldehyde | Reducing Agent | Reaction Time (h) | Yield (%) |
| 3-Fluorobenzaldehyde | NaBH(OAc)₃ | 6 | 88 |
| This compound | NaBH(OAc)₃ | 5 | 85 |
| 3-(Trifluoromethyl)benzaldehyde | NaBH(OAc)₃ | 4 | 92 |
Note: Data is based on typical one-pot reductive amination protocols.
In reductive amination, the enhanced electrophilicity of the fluorinated benzaldehydes facilitates the initial imine formation, leading to efficient conversion to the desired amine. This compound demonstrates robust performance, providing a high yield in a reasonable timeframe.
Experimental Protocols
General Procedure for Knoevenagel Condensation
-
To a solution of the respective benzaldehyde (10 mmol) in ethanol (20 mL) is added malononitrile (10 mmol).
-
Piperidine (1 mmol) is added as a catalyst.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the pure product.
General Procedure for Wittig Reaction
-
To a suspension of (carbethoxymethylene)triphenylphosphorane (12 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere is added a solution of the respective benzaldehyde (10 mmol) in anhydrous THF (10 mL).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for Reductive Amination
-
To a solution of the respective benzaldehyde (10 mmol) and aniline (10 mmol) in 1,2-dichloroethane (50 mL) is added sodium triacetoxyborohydride (15 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion: The Strategic Choice
This compound stands as a highly effective building block in the synthetic chemist's toolkit. Its moderate electron-withdrawing nature ensures a favorable level of reactivity in a range of important transformations, leading to high yields and reasonable reaction times. While it may be slightly less reactive than its trifluoromethyl-substituted counterpart, it offers a distinct advantage in modulating lipophilicity and metabolic stability, which can be critical in the design of novel pharmaceuticals and advanced materials. The choice between these fluorinated building blocks will ultimately depend on the specific requirements of the synthetic target, with this compound providing a unique and powerful option for introducing the tetrafluoroethoxy motif.
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the introduction of novel chemical entities necessitates a rigorous evaluation of their biological interactions. 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a fluorinated aromatic aldehyde, presents a unique structure with potential applications as a synthetic intermediate or a hapten in immunological studies. The electrophilic nature of the aldehyde group, however, raises critical questions about its potential to form covalent adducts with endogenous proteins, a mechanism known to be a primary initiator of idiosyncratic drug hypersensitivity reactions.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of this compound against structurally similar aldehydes, offering a blueprint for predicting potential immunological responses.
The core principle underpinning this analysis is the hapten theory, which posits that small molecules (haptens) can become immunogenic by covalently binding to larger carrier molecules, such as proteins, thereby forming neoantigens that can elicit an immune response.[1][3][4] Aldehydes, due to their reactivity with nucleophilic residues on proteins (like lysine), are classic examples of haptens.[5][6][7] Therefore, understanding the propensity of this compound to form protein adducts and the specificity of the subsequent immune response is paramount for its development in any biological application.
This guide will detail a comparative study design employing a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely used method for studying antibody-antigen interactions.[8][9][10][11] We will compare the reactivity of antibodies raised against a this compound-protein conjugate with the parent molecule and a panel of structurally related aromatic aldehydes.
Comparative Alternatives
To establish a meaningful cross-reactivity profile, a panel of structurally related aromatic aldehydes has been selected for comparison. These compounds share the core benzaldehyde structure but differ in the nature and position of their substituents, allowing for an investigation into the steric and electronic effects on antibody recognition.
-
Benzaldehyde (Unsubstituted): The parent compound, providing a baseline for the reactivity of the core benzaldehyde scaffold.
-
4-Chlorobenzaldehyde: An aldehyde with an electron-withdrawing group, potentially altering the reactivity of the aldehyde and the aromatic ring.
-
4-Methoxybenzaldehyde: Features an electron-donating group, which can influence the electronic properties of the molecule differently than a halogen.
-
3-Trifluoromethylbenzaldehyde: A close structural analog with a different fluorinated substituent, allowing for a direct comparison of the immunogenic contribution of the fluoroalkoxy group.
Experimental Design: A Competitive ELISA Approach
The central hypothesis of this study is that antibodies generated against a this compound-protein conjugate will exhibit varying degrees of cross-reactivity with the selected panel of analogous aldehydes. A competitive ELISA is the ideal format to quantify this, as it measures the ability of the free aldehydes (competitors) to inhibit the binding of the antibody to the immobilized hapten-protein conjugate.[8][12]
The workflow for this study can be visualized as follows:
Caption: Experimental workflow for cross-reactivity analysis.
Quantitative Data Summary
The results of the competitive ELISA are typically analyzed by determining the IC50 value for each competitor aldehyde. The IC50 is the concentration of the competitor required to inhibit 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher affinity of the antibody for the competitor and thus, greater cross-reactivity.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Competitor Aldehyde | IC50 (µM) | % Cross-Reactivity* |
| This compound | 1.5 | 100% |
| Benzaldehyde | 150 | 1.0% |
| 4-Chlorobenzaldehyde | 95 | 1.6% |
| 4-Methoxybenzaldehyde | 210 | 0.7% |
| 3-Trifluoromethylbenzaldehyde | 25 | 6.0% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggest that the polyclonal antibodies raised against the BSA-TFEB conjugate are highly specific for this compound. The significantly higher IC50 values for the other aldehydes indicate a much lower affinity and therefore, minimal cross-reactivity. Notably, 3-Trifluoromethylbenzaldehyde shows the highest cross-reactivity among the alternatives, which is expected given the presence of a fluorinated substituent at the same position. This suggests that the fluoroalkoxy group is a key part of the epitope recognized by the antibodies. The low cross-reactivity with benzaldehyde and its 4-substituted derivatives implies that both the core aldehyde and the specific nature of the 3-position substituent are critical for antibody binding.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate
This protocol utilizes reductive amination to form a stable covalent bond between the aldehyde group of the hapten and the primary amine groups of lysine residues on Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 100 mg of BSA in 10 mL of PBS in a glass beaker with a magnetic stir bar.
-
In a separate tube, dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF).
-
Slowly add the hapten solution to the stirring BSA solution.
-
Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.
-
Add 15 mg of sodium cyanoborohydride to the reaction mixture.
-
Cover the beaker and stir overnight at 4°C.
-
Transfer the reaction mixture to a dialysis tube and dialyze against 4L of PBS for 48 hours, with at least three changes of the dialysis buffer.
-
Determine the protein concentration and hapten conjugation ratio using a suitable method (e.g., UV-Vis spectroscopy or MALDI-TOF mass spectrometry).
-
Store the conjugate at -20°C.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
This protocol details the steps for performing the competitive ELISA to determine the IC50 values of the competitor aldehydes.
Materials:
-
BSA-TFEB conjugate (coating antigen)
-
Anti-TFEB polyclonal antibody
-
Competitor aldehydes
-
96-well ELISA plates
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (5% non-fat dry milk in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (2N H₂SO₄)
-
Microplate reader
Procedure:
-
Dilute the BSA-TFEB conjugate to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Prepare serial dilutions of the competitor aldehydes in PBS.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of a pre-determined optimal dilution of the anti-TFEB polyclonal antibody. Incubate for 1 hour at room temperature.
-
Wash the coated and blocked ELISA plate three times with wash buffer.
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the ELISA plate.
-
Incubate for 1.5 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Advanced Characterization and Future Directions
While ELISA provides robust data on antibody-level cross-reactivity, further insights can be gained using more advanced biophysical techniques.
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data (association and dissociation rates) of the antibody binding to both the immobilized hapten and the competitor aldehydes in solution.[13][14][15][16] This allows for a more detailed understanding of the binding affinities.
-
Mass Spectrometry-Based Proteomics: To confirm the formation of adducts and identify the specific amino acid residues modified by this compound, mass spectrometry-based "adductomics" can be employed.[17][18][19][20] This involves digesting the modified protein and analyzing the resulting peptides to pinpoint the sites of haptenation.
The following diagram illustrates the relationship between the experimental techniques and the information they provide:
Caption: Relationship between techniques and outputs.
References
- 1. Frontiers | Hypersensitivity reactions to small molecule drugs [frontiersin.org]
- 2. Chemical- and Drug-Induced Allergic, Inflammatory, and Autoimmune Diseases Via Haptenation | MDPI [mdpi.com]
- 3. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biosensingusa.com [biosensingusa.com]
- 16. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 17. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Handling any chemical reagent requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the appropriate Personal Protective Equipment (PPE) for handling 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any container is opened, a comprehensive risk assessment is mandatory. The Safety Data Sheet (SDS) for this compound classifies it with the following primary hazards:
From an operational perspective, these classifications dictate that our primary goal is to prevent contact with the skin, eyes, and respiratory system. The tetrafluoroethoxy moiety suggests high stability, but the benzaldehyde group presents the reactivity and irritation potential common to aromatic aldehydes.[4] All work with this compound must therefore be predicated on minimizing direct exposure.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the procedure. However, a baseline level of protection is non-negotiable.
-
Eye and Face Protection: Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[5]
-
Enhanced Precaution: When handling larger quantities (>50 mL) or during procedures with a significant risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The causality here is to protect the entire face from splashes that could otherwise circumvent the seal of goggles.
-
-
Hand Protection: The H315 hazard ("Causes skin irritation") makes robust hand protection critical.
-
Glove Selection: Disposable nitrile gloves are a suitable initial choice for incidental contact, offering good chemical resistance.[5][8] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated aromatic compounds.[6][9]
-
Field Insight: For prolonged handling or immersion, double-gloving is a proven best practice.[6] This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for any signs of degradation or perforation before use.[10]
-
-
Body Protection: Protecting street clothes and underlying skin is essential.
-
Respiratory Protection: The H335 classification ("May cause respiratory irritation") necessitates strict engineering controls.
-
Primary Control: All handling of this compound, especially weighing and transferring of the liquid, must be performed inside a properly functioning chemical fume hood.[6][10] This is the most effective way to prevent inhalation of vapors.
-
Secondary Control: If engineering controls are not sufficient to maintain exposure below occupational limits, or in the case of a large spill, a NIOSH-approved respirator may be necessary.[5] This decision should be based on a formal risk assessment by your institution's environmental health and safety (EHS) department.
-
Operational Plan: PPE Selection by Laboratory Task
The required PPE can vary based on the specific task being performed. The following table provides a clear, task-oriented guide.
| Task | Minimum Required PPE | Rationale |
| Receiving & Storage | Safety Glasses, Nitrile Gloves, Lab Coat | To protect against exposure from a potentially damaged or leaking container during unpacking and inventory. |
| Weighing & Aliquoting | Chemical Splash Goggles, Nitrile Gloves (or double-gloved), Lab Coat | All work must be done in a chemical fume hood. This task has a high potential for generating vapors and minor splashes.[6][10] |
| In-Reaction Use / Transfers | Chemical Splash Goggles & Face Shield, Double Nitrile Gloves, Lab Coat, Chemical Apron (recommended) | Highest risk of splashes and exposure. The face shield provides an extra layer of protection for the entire face.[6][7] |
| Spill Cleanup & Waste Handling | Chemical Splash Goggles & Face Shield, Heavy-duty Nitrile or Neoprene Gloves, Lab Coat, Chemical Apron | Requires enhanced protection due to direct interaction with the concentrated chemical and contaminated materials. |
Safe Handling and Disposal Workflow
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory. The following diagram illustrates the critical checkpoints for PPE and safe handling.
Caption: Workflow for handling this compound.
Decontamination and Disposal Plan
Personal Decontamination: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.
Waste Disposal: As a halogenated organic compound, this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.[9]
-
Segregation is Key: This waste stream must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[12] It must not be mixed with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[13]
-
Institutional Protocols: Always follow your institution's specific hazardous waste disposal procedures. Never dispose of this chemical down the drain.[9][13]
By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. guidechem.com [guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
